AM8936
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H33NO3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
6-[1-[(6aR,10aR)-1-hydroxy-6,6-dimethyl-9-oxo-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-3-yl]cyclobutyl]hexanenitrile |
InChI |
InChI=1S/C25H33NO3/c1-24(2)20-9-8-18(27)16-19(20)23-21(28)14-17(15-22(23)29-24)25(11-7-12-25)10-5-3-4-6-13-26/h14-15,19-20,28H,3-12,16H2,1-2H3/t19-,20-/m1/s1 |
Clé InChI |
VKMKNDIXGCZXCH-WOJBJXKFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
AM8936: A Technical Guide to its Mechanism of Action as a Potent CB1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM8936 is a synthetic cannabinoid, identified as a potent and balanced agonist of the Cannabinoid Receptor Type 1 (CB1).[1][2][3] Structurally, it is an analog of nabilone (B1677615), a clinically used synthetic cannabinoid.[2][3] this compound has emerged as a valuable research tool for investigating the endocannabinoid system and holds potential for further therapeutic development in areas such as central nervous system (CNS) and metabolic disorders, pain, and glaucoma.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and the experimental protocols used for its characterization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound at the CB1 receptor.
| Parameter | Species/System | Value (nM) | Reference |
| Ki | Rat CB1 (rCB1) | 0.55 | [1] |
| EC50 | Rat CB1 (rCB1) | 8.6 | [1] |
| EC50 | Human CB1 (hCB1) | 1.4 | [1] |
Core Mechanism of Action: CB1 Receptor Agonism
This compound exerts its pharmacological effects primarily through its high-affinity binding to and activation of the CB1 receptor.[1][2][3] The CB1 receptor is a Class A G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, but also found in various peripheral tissues. As an agonist, this compound stabilizes a conformational state of the CB1 receptor that promotes its interaction with and activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o subtype.
Signaling Pathways
The activation of Gi/o proteins by the this compound-bound CB1 receptor initiates a cascade of intracellular signaling events. The primary downstream pathways affected are:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.
-
Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with and modulate the activity of various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability. Additionally, CB1 receptor activation can lead to the inhibition of voltage-gated calcium channels (VGCCs), which in turn reduces neurotransmitter release from presynaptic terminals.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the stimulation of the MAPK cascade, including the extracellular signal-regulated kinases (ERK1/2). This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and survival.
The following diagrams illustrate the core signaling pathway of this compound and a generalized experimental workflow for its characterization.
Caption: Signaling pathway of this compound upon binding to the CB1 receptor.
Caption: Generalized experimental workflow for characterizing this compound.
Experimental Protocols
While the specific, detailed protocols for the characterization of this compound are proprietary to the discovering laboratories, the following represents a standard methodology for determining the binding affinity and functional potency of a novel cannabinoid ligand like this compound.
CB1 Receptor Binding Assay (Determination of Ki)
This assay determines the affinity of this compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing the human or rat CB1 receptor, or from brain tissue known to have high CB1 receptor density (e.g., rat cerebellum).
-
Cells or tissue are homogenized in a buffered solution and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Reaction:
-
A constant concentration of a high-affinity radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the CB1 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a standard, unlabeled CB1 ligand.
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation (Determination of EC50)
This assay measures the functional potency of this compound as a CB1 receptor agonist by quantifying its ability to inhibit adenylyl cyclase activity.
-
Cell Culture and Treatment:
-
Cells expressing the CB1 receptor are cultured in appropriate media.
-
Prior to the assay, the cells are incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then treated with increasing concentrations of this compound.
-
-
Stimulation of Adenylyl Cyclase:
-
Adenylyl cyclase is stimulated with a known activator, typically forskolin, to induce the production of cAMP.
-
-
Measurement of cAMP Levels:
-
The intracellular levels of cAMP are measured using a variety of available methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.
-
-
Data Analysis:
-
The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP accumulation.
-
A dose-response curve is generated by plotting the percentage of inhibition against the concentration of this compound.
-
The concentration of this compound that produces 50% of the maximal inhibitory effect (EC50) is determined from this curve.
-
Conclusion
This compound is a potent and efficacious agonist of the CB1 receptor. Its mechanism of action is centered on the activation of this Gi/o-coupled receptor, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of the MAPK signaling pathway. The quantitative data and established signaling cascades confirm its utility as a powerful tool for probing the physiological and pathophysiological roles of the endocannabinoid system. Further research into the in vivo effects and potential therapeutic applications of this compound is warranted based on its well-defined and potent mechanism of action.
References
AM8936: A Technical Guide to its CB1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cannabinoid CB1 receptor binding affinity of AM8936, a potent synthetic agonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. This document outlines the quantitative binding data, detailed experimental methodologies for receptor binding assays, and the associated intracellular signaling pathways.
Core Data Presentation: Quantitative Binding Affinity of this compound
This compound has been identified as a potent and balanced agonist for the cannabinoid receptor type-1 (CB1).[1][2][3] Its high affinity for the CB1 receptor has been quantified in several studies, demonstrating its potential as a valuable tool for in vivo research and as a candidate for further therapeutic development.[2][3]
The key binding affinity and functional potency values for this compound are summarized in the table below.
| Parameter | Receptor | Value | Notes |
| Ki | Rat CB1 (rCB1) | 0.55 nM | Inhibition constant, a measure of binding affinity.[1] |
| EC50 | Rat CB1 (rCB1) | 8.6 nM | Half maximal effective concentration in a functional assay.[1] |
| EC50 | Human CB1 (hCB1) | 1.4 nM | Half maximal effective concentration in a functional assay.[1] |
Experimental Protocols
The determination of CB1 receptor binding affinity for a novel compound like this compound typically involves competitive radioligand binding assays. This section details a standard protocol that can be adapted for this purpose.
Radioligand Competition Binding Assay for CB1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the human CB1 receptor (e.g., Chemiscreen™ recombinant human CB1 membrane preparation).
-
Radioligand: A high-affinity CB1 receptor radioligand such as [3H]CP-55,940 or [3H]SR141716A.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[4][5]
-
Washing Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[4]
-
Non-specific Binding Control: A high concentration of a known CB1 receptor agonist (e.g., CP-55,940) or antagonist (e.g., SR141716A).
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting the radioisotope used.
-
Equipment: 96-well plates, filter plates (e.g., GF/C), vacuum filtration manifold, and a liquid scintillation counter.
2. Experimental Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to their final concentrations. A series of dilutions of the test compound (this compound) should be prepared.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled CB1 ligand).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold washing buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Visualizations
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[6][7][8] Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.
Experimental Workflow for CB1 Receptor Binding Assay
Caption: Workflow for determining the CB1 receptor binding affinity of this compound.
CB1 Receptor Signaling Pathway
Upon binding of an agonist such as this compound, the CB1 receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins.[6][7] This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary signaling cascades include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also lead to the stimulation of MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, which are involved in regulating gene expression and cell survival.[6][8]
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
AM8936: A Nabilone Analog with Potent Cannabinoid Receptor Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AM8936 is a synthetic cannabinoid analog of nabilone (B1677615), a clinically used antiemetic.[1] Developed through structure-activity relationship (SAR) studies aimed at optimizing the pharmacophore of nabilone, this compound has emerged as a potent and balanced agonist for the cannabinoid type 1 (CB1) receptor.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental protocols for its evaluation, and its relevant signaling pathways, with a comparative analysis to its parent compound, nabilone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel cannabinoid receptor modulators.
Pharmacological Profile: this compound in Comparison to Nabilone
This compound exhibits high affinity and potent agonist activity at the CB1 receptor. The following tables summarize the quantitative data for this compound and nabilone, facilitating a direct comparison of their pharmacological properties at both CB1 and CB2 cannabinoid receptors.
Binding Affinity Data
The binding affinities of this compound and nabilone for human CB1 and CB2 receptors were determined using a competitive radioligand binding assay with [³H]CP55,940. The inhibition constant (Ki) values are presented in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | CB1/CB2 Selectivity |
| This compound | 0.55 | 7.8 | ~14-fold for CB1 |
| Nabilone | 2.89[1] | 1.84[1] | ~0.6-fold for CB2 |
Functional Activity Data
The functional activity of this compound and nabilone as agonists was assessed using a [³⁵S]GTPγS binding assay in membranes from cells expressing human CB1 and CB2 receptors. The EC50 (half-maximal effective concentration) and Emax (maximal effect) values are summarized below. A lower EC50 value indicates greater potency.
| Compound | hCB1 EC50 (nM) | hCB1 Emax (%) | hCB2 EC50 (nM) | hCB2 Emax (%) |
| This compound | 1.4 | 100 | 25 | 85 |
| Nabilone | 3.98 | Not Reported | 15.85 | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation of this compound and related compounds.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for cannabinoid receptors.
-
Materials:
-
Membranes from HEK293 cells stably expressing either human CB1 or CB2 receptors.
-
[³H]CP55,940 (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Test compounds (e.g., this compound, nabilone).
-
Unlabeled CP55,940 for determining non-specific binding.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate cell membranes (20-40 µg of protein) with various concentrations of the test compound and a fixed concentration of [³H]CP55,940 (typically 0.5-1.0 nM).
-
Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of unlabeled CP55,940 (e.g., 10 µM).
-
The incubation is carried out in the assay buffer for 90 minutes at 30°C.
-
The reaction is terminated by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the cannabinoid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
-
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compounds (agonists).
-
Unlabeled GTPγS for determining non-specific binding.
-
GF/C filter plates.
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes (10-20 µg of protein) are pre-incubated with GDP (typically 10-30 µM) in the assay buffer for 15-20 minutes on ice.
-
The membranes are then incubated with various concentrations of the agonist test compound in the presence of [³⁵S]GTPγS (0.05-0.1 nM) for 60 minutes at 30°C.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The reaction is terminated by rapid filtration through GF/C filter plates.
-
The filters are washed with ice-cold wash buffer.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data are analyzed using non-linear regression to generate dose-response curves and determine the EC50 and Emax values for each agonist.
-
In Vivo Cannabinoid Tetrad Test
The tetrad test is a battery of four behavioral assays used to assess the in vivo cannabimimetic activity of a compound, which is primarily mediated by the CB1 receptor.[2][3][4][5][6] The four components are:
-
Hypomotility (Spontaneous Activity):
-
Mice are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, line crossings) is recorded for a set period (e.g., 10-15 minutes).
-
-
Catalepsy (Ring Immobility Test):
-
The mouse's forepaws are placed on a horizontal bar raised a few centimeters off the surface. The time the mouse remains immobile in this position is recorded, with a cut-off time (e.g., 60 seconds).
-
-
Antinociception (Tail-flick or Hot Plate Test):
-
Tail-flick: The latency to flick the tail from a radiant heat source is measured.
-
Hot Plate: The latency to lick a hind paw or jump on a heated surface (e.g., 52-55°C) is recorded.
-
-
Hypothermia:
-
The rectal body temperature of the mouse is measured using a digital thermometer.
-
-
General Procedure:
-
Animals (typically mice) are habituated to the testing environment.
-
Baseline measurements for each of the four parameters are taken before drug administration.
-
The test compound (e.g., this compound) or vehicle is administered (e.g., intraperitoneally or orally).
-
At a predetermined time post-administration (e.g., 30-60 minutes), the four behavioral tests are conducted in a standardized order.
-
The data are analyzed to determine the dose-dependent effects of the compound on each parameter, and ED50 values (the dose that produces 50% of the maximal effect) are calculated.
-
Signaling Pathways and Visualizations
Cannabinoid Receptor Signaling
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[7][8] Agonist binding, by compounds such as this compound and nabilone, initiates a conformational change in the receptor, leading to the activation of the associated G-protein. This activation triggers a cascade of intracellular signaling events, the most prominent of which is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] Other downstream effects include the modulation of ion channels (e.g., inhibition of calcium channels and activation of potassium channels) and the activation of mitogen-activated protein kinase (MAPK) pathways.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the workflow for determining the binding affinity of a test compound.
Logical Relationship: Synthesis of this compound
This compound is synthesized as a nabilone analog with modifications to the C3 side chain. The general synthetic strategy involves the coupling of a resorcinol (B1680541) derivative with a suitable side chain precursor, followed by cyclization to form the dibenzopyran core.
Conclusion
This compound represents a significant advancement in the development of nabilone analogs, demonstrating potent and balanced agonist activity at the CB1 receptor. Its distinct pharmacological profile, characterized by high affinity and efficacy, makes it a valuable tool for further research into the therapeutic applications of cannabinoid receptor modulation. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation of this compound and the rational design of future cannabinoid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrad test - Wikipedia [en.wikipedia.org]
- 3. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
AM8936: A Technical Guide to its Structure-Activity Relationship as a Potent Cannabinoid Receptor 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AM8936, a potent and balanced agonist of the cannabinoid receptor type-1 (CB1). This compound, a nabilone (B1677615) analog, has emerged as a valuable research tool for investigating the central nervous system, metabolic disorders, pain, and glaucoma.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental processes.
Core Structure-Activity Relationship Insights
The development of this compound stemmed from SAR exploration of the C3 side chain pharmacophore within the hexahydrocannabinol (B1216694) template of nabilone.[2][3] By merging features of nabilone and its precursor AM2389, and exploring variations in the C3 side chain length and terminal substitutions, this compound, with its C6'-cyano-substituted side chain, was identified as a highly successful analog.[2][3]
The potent activity of this compound is underscored by its high affinity for the rat CB1 receptor (rCB1) and its balanced and potent agonism in functional assays for both rat and human CB1 receptors (hCB1).[1][2][3] Docking studies of this compound on the crystal structure of the hCB1 receptor have been instrumental in understanding these SAR findings.[2][3]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for this compound, demonstrating its high affinity and potent agonistic activity at CB1 receptors.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | rat CB1 (rCB1) | Radioligand Binding | Ki | 0.55[1] |
| This compound | rat CB1 (rCB1) | Functional Assay | EC50 | 8.6[1] |
| This compound | human CB1 (hCB1) | Functional Assay | EC50 | 1.4[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the probable protocols for the key experiments cited.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the rat CB1 receptor.
-
Radiolabeled CB1 antagonist, such as [3H]SR141716A.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Workflow:
Functional Assay for CB1 Receptor Agonism
Functional assays, such as cAMP assays or G-protein activation assays, are used to determine the efficacy and potency (EC50) of an agonist. Given that CB1 is a Gi/o-coupled receptor, its activation typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Materials:
-
Whole cells stably expressing the rat or human CB1 receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Workflow:
References
In Vivo Efficacy of AM8936: A Technical Guide for Preclinical Research
An In-depth Review of the Preclinical Profile of a Potent CB1 Receptor Agonist
AM8936 has emerged as a significant subject of preclinical research, identified as a potent and efficacious agonist for the cannabinoid receptor type 1 (CB1).[1][2][3] This technical guide provides a comprehensive overview of the available in vivo efficacy data for this compound, intended for researchers, scientists, and professionals in drug development. The guide details its mechanism of action, summarizes key quantitative findings from in vivo studies, outlines experimental protocols, and visualizes relevant biological pathways.
Core Compound Profile
This compound is a nabilone (B1677615) analog distinguished by a C6′-cyano-substituted side chain.[1][3] Its primary mechanism of action is as a potent and balanced agonist at the CB1 receptor.[1][4] In vitro functional assays have demonstrated its high affinity and efficacy at both rat and human CB1 receptors.[4] This profile has positioned this compound as a valuable tool for in vivo investigations into the physiological and potential therapeutic roles of CB1 receptor activation.[1][3]
Quantitative In Vivo Efficacy Data
The majority of the currently available in vivo efficacy data for this compound originates from drug discrimination studies in rats. These studies are a cornerstone in behavioral pharmacology for assessing the subjective effects of psychoactive compounds.
| Study Type | Animal Model | Key Parameters | Results | Reference |
| Drug Discrimination | Male Rats | Training Drug: AM2201 (0.1 mg/kg) | This compound fully substituted for AM2201 | [2] |
| ED₅₀ of this compound | 0.01 mg/kg | [2] | ||
| Dose Range Tested | 0.001–0.1 mg/kg | [2] |
Experimental Protocols
Drug Discrimination Studies in Rats
The in vivo characterization of this compound has been prominently featured in drug discrimination paradigms. The following protocol is a synthesis of methodologies typically employed in such studies.
Objective: To assess the interoceptive stimulus effects of this compound and determine if they are comparable to other known cannabinoid agonists.
Animal Model:
-
Species: Rat
-
Sex: Male
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a standard 12-hour light/dark cycle. Food and water are available ad libitum, though food may be restricted to maintain motivation for the food reinforcement task.
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
Procedure:
-
Training Phase:
-
Rats are trained to discriminate between an injection of a reference CB1 agonist (e.g., AM2201 at 0.1 mg/kg) and a vehicle injection.
-
Following the administration of the reference drug, responses on one designated lever (the "drug lever") are reinforced with a food pellet under a fixed-ratio (FR) schedule (e.g., FR 10, where 10 lever presses result in one food pellet).
-
Following the administration of the vehicle, responses on the other lever (the "vehicle lever") are reinforced.
-
Training sessions are conducted daily until the rats reliably respond on the correct lever based on the injection they received.
-
-
Testing Phase (Generalization):
-
Once a stable discrimination is achieved, test sessions are conducted to evaluate the effects of this compound.
-
Different doses of this compound are administered to the trained rats.
-
The percentage of responses on the "drug lever" is measured. Full substitution is generally considered to be ≥80% of responses on the drug-appropriate lever.
-
The dose at which the compound produces 50% of the maximum effect (ED₅₀) is calculated to determine its potency.
-
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
This compound, as a CB1 receptor agonist, is expected to activate the canonical G-protein coupled receptor signaling cascade associated with CB1. This pathway is crucial for mediating the various physiological effects of cannabinoids.
Experimental Workflow for In Vivo Drug Discrimination
The process of evaluating a novel compound like this compound in a drug discrimination study follows a structured workflow from animal preparation to data analysis.
Discussion and Future Directions
The existing in vivo data robustly demonstrates that this compound functions as a potent CB1 receptor agonist with clear central nervous system effects, as evidenced by the drug discrimination studies.[2] The low ED₅₀ value suggests high potency in vivo.
However, the preclinical profile of this compound is not yet fully characterized. To realize its potential as a therapeutic candidate or a research tool, further in vivo studies are warranted in other established models of cannabinoid activity. These include, but are not limited to:
-
Analgesia: Testing in models of acute, inflammatory, and neuropathic pain.
-
Anti-inflammatory effects: Evaluation in models of inflammation.
-
Metabolic effects: Assessment in models of obesity and metabolic syndrome.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as the relationship between its concentration and effect over time.
A comprehensive understanding of the in vivo efficacy of this compound across these different domains will be critical in guiding its future development and application in neuroscience and pharmacology. The potent CB1 agonism of this compound suggests it could be a valuable probe for elucidating the complex roles of the endocannabinoid system in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of AM8936: A Potent Cannabinoid CB1 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AM8936 has emerged as a significant research compound in the field of cannabinoid pharmacology, demonstrating high affinity and potent agonism at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of the endocannabinoid system and the development of novel cannabinoid-based therapeutics. This document details the structure-activity relationship (SAR) studies that led to its identification, a plausible synthetic route based on related compounds, and in-depth experimental protocols for its biological evaluation.
Discovery and Rationale
This compound was developed as part of a research initiative to explore the structure-activity relationships of nabilone (B1677615) analogs, with a focus on modifications to the C3 side chain.[1][2] Nabilone is a synthetic cannabinoid and a racemic mixture that is used therapeutically as an antiemetic and adjunct analgesic. The research leading to this compound was a continuation of earlier work that developed another potent analog, AM2389.[1][2]
The primary goal of this research was to optimize the pharmacological profile of nabilone by merging features of it and AM2389, and by exploring various lengths and terminal substitutions of the C3 side chain.[1][2] This led to the synthesis of a series of nabilone analogs, among which this compound, featuring a C6'-cyano-substituted side chain, was identified as a particularly successful compound.[1][2] It exhibited balanced and potent agonism at the CB1 receptor in functional assays and demonstrated significant efficacy in vivo, marking it as a promising candidate for further investigation.[1][2]
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays to determine its affinity for and efficacy at the CB1 receptor.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | rat CB1 (rCB1) | 0.55 nM | |
| Functional Activity (EC50) | rat CB1 (rCB1) | 8.6 nM | |
| Functional Activity (EC50) | human CB1 (hCB1) | 1.4 nM |
Synthesis of this compound
While the precise, step-by-step synthesis of this compound has not been explicitly published in a detailed experimental format, a plausible synthetic route can be constructed based on the known synthesis of nabilone and other cannabinoid analogs with modified C3 side chains, particularly those with terminal cyano groups. The following proposed synthesis is based on established synthetic methodologies in cannabinoid chemistry.
A likely synthetic approach involves the preparation of a suitably functionalized resorcinol (B1680541) intermediate, which is then condensed with a terpene derivative to form the core tricyclic structure of the cannabinoid. The key step is the introduction of the cyano-terminated alkyl side chain.
Proposed Synthetic Scheme
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative protocols for the key in vitro and in vivo assays used to characterize the biological activity of this compound. These are based on standard methodologies in the field.
In Vitro CB1 Receptor Binding Assay ([³H]CP55,940 Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand, [³H]CP55,940, from the CB1 receptor.
Materials:
-
Membranes from cells expressing the CB1 receptor (e.g., CHO-hCB1 or rat brain membranes).
-
[³H]CP55,940 (radioligand).
-
CP55,940 (unlabeled, for determining non-specific binding).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare dilutions of the test compound (this compound) in binding buffer.
-
In a 96-well plate, add binding buffer, [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1.0 nM), and either the test compound, vehicle, or a saturating concentration of unlabeled CP55,940 (for non-specific binding).
-
Add the CB1 receptor-containing membranes to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for CB1 receptor binding assay.
In Vitro [³⁵S]GTPγS Functional Assay
This assay measures the functional agonism of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the CB1 receptor.
Materials:
-
CB1 receptor-expressing cell membranes.
-
[³⁵S]GTPγS (radioligand).
-
GDP.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
GTPγS (unlabeled, for non-specific binding).
Procedure:
-
Pre-incubate the cell membranes with GDP (e.g., 10-30 µM) on ice.
-
Prepare dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the pre-incubated membranes, [³⁵S]GTPγS, and either the test compound, vehicle (for basal binding), or a saturating concentration of a known agonist (for maximal stimulation).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percent stimulation over basal at each concentration of the test compound and determine the EC50 and Emax values.
In Vivo Cannabinoid Tetrad Test
This is a series of four behavioral tests in rodents (typically mice) that are characteristic of CB1 receptor agonism. The four components are: hypomotility, catalepsy, analgesia, and hypothermia.[1][2]
Procedure:
-
Hypomotility (Spontaneous Activity): Place the animal in an open-field arena and record its locomotor activity (e.g., distance traveled, line crossings) over a set period of time.
-
Catalepsy (Bar Test): Place the animal's forepaws on a raised horizontal bar. Measure the time it remains immobile in this position.
-
Analgesia (Hot Plate or Tail-Flick Test):
-
Hot Plate: Place the animal on a surface maintained at a constant noxious temperature (e.g., 52-55°C) and measure the latency to a pain response (e.g., paw lick, jump).
-
Tail-Flick: Immerse the tip of the animal's tail in warm water (e.g., 52°C) and measure the latency to flick the tail out of the water.
-
-
Hypothermia: Measure the animal's core body temperature using a rectal probe.
A baseline measurement for each test is taken before administering the test compound. The tests are then repeated at a set time point after administration (e.g., 30-60 minutes).
Signaling Pathway of this compound
As a potent CB1 receptor agonist, this compound is expected to activate the canonical signaling pathways associated with this G-protein coupled receptor (GPCR). The CB1 receptor primarily couples to the Gi/o family of G-proteins.
Caption: CB1 receptor signaling pathway activated by this compound.
Upon binding of this compound to the CB1 receptor, the associated Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA). The Gβγ subunits can directly modulate the activity of ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This overall cascade of events results in a reduction in neurotransmitter release from the presynaptic terminal, which is a key mechanism underlying many of the physiological effects of cannabinoids. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.
Conclusion
This compound is a valuable chemical tool for the study of the endocannabinoid system. Its high affinity and potency as a CB1 receptor agonist make it a useful compound for elucidating the physiological and pathophysiological roles of CB1 receptor signaling. The information provided in this technical guide, including the biological data, proposed synthetic strategy, and detailed experimental protocols, offers a solid foundation for researchers and drug development professionals interested in utilizing or further investigating this potent cannabinoid analog. Future research may focus on the therapeutic potential of this compound in areas such as pain management, neurodegenerative diseases, and metabolic disorders, where the CB1 receptor is a known target.
References
AM8936 for CNS Disorders Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM8936 is a novel, potent, and balanced synthetic agonist of the Cannabinoid Receptor Type 1 (CB1).[1][2][3] As a nabilone (B1677615) analog featuring a C6'-cyano-substituted side chain, this compound has been identified as a promising candidate for further development and a valuable research tool for investigating the role of the endocannabinoid system in Central Nervous System (CNS) disorders.[1][2] The CB1 receptor is highly expressed in the CNS and modulates numerous physiological processes, making it a key therapeutic target for conditions such as neuropathic pain, anxiety, and neurodegenerative diseases.[4][5][6] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, putative signaling pathways, and detailed experimental protocols relevant to its study.
Chemical Properties and Synthesis
This compound is a derivative of nabilone, a synthetic cannabinoid used clinically as an antiemetic.[3][6] The key structural feature of this compound is the C6'-cyano-substituted side chain, which contributes significantly to its high potency at the CB1 receptor.[1][2]
While the specific, step-by-step synthesis protocol for this compound is not publicly detailed, it can be inferred from general synthetic methodologies for nabilone and other cannabilactone analogs.[7][8] The synthesis likely involves a multi-step process culminating in the alkylation of a resorcinol (B1680541) derivative with the appropriate cyano-substituted side chain, followed by cyclization to form the core tricyclic structure of the hexahydrocannabinol (B1216694) template.
In Vitro Pharmacology
This compound demonstrates high affinity and potent agonism at both rat and human CB1 receptors.[3]
Quantitative Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Radioligand | Source |
| This compound | Rat CB1 (rCB1) | 0.55 | [3H]CP-55,940 | [3] |
Table 2: Functional Agonist Potency
| Compound | Receptor | EC50 (nM) | Assay Type | Source |
| This compound | Rat CB1 (rCB1) | 8.6 | [35S]GTPγS Binding | [3] |
| This compound | Human CB1 (hCB1) | 1.4 | [35S]GTPγS Binding | [3] |
Experimental Protocols
This protocol describes a typical competitive binding assay to determine the binding affinity (Ki) of a test compound like this compound.[9][10]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebellum) or cells expressing the CB1 receptor in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh TME buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in TME buffer containing a protease inhibitor (e.g., PMSF) and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (TME with 5 mg/mL BSA).
-
A fixed concentration of a high-affinity CB1 radioligand (e.g., 0.5 nM [³H]CP-55,940).
-
Increasing concentrations of the unlabeled test compound (this compound) or a known displacer for non-specific binding (e.g., 10 µM WIN 55,212-2).
-
Add the prepared membrane homogenate (e.g., 20-40 µg protein per well) to initiate the binding reaction.
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through GF/B or GF/C glass fiber filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4) to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the activation of G-proteins coupled to the CB1 receptor, providing a functional measure of agonist activity.[11][12][13]
-
Membrane Preparation:
-
Prepare CB1-expressing membranes as described in section 3.2.1.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Guanosine diphosphate (B83284) (GDP) to a final concentration of 10-30 µM to ensure G-proteins are in an inactive state.
-
Increasing concentrations of the test agonist (this compound).
-
CB1-expressing membranes (e.g., 10-20 µg protein per well).
-
Pre-incubate for 10-15 minutes at 30°C.
-
Add [³⁵S]GTPγS to a final concentration of 0.1-0.2 nM to start the reaction.
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Detection:
-
Terminate and filter the reaction as described in section 3.2.1.
-
-
Data Analysis:
-
Determine basal binding (agonist absent) and non-specific binding (in the presence of excess unlabeled GTPγS).
-
Calculate the net agonist-stimulated binding at each concentration.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Use non-linear regression to determine the EC₅₀ (concentration producing 50% of the maximal effect) and Emax (maximal effect).
-
In Vivo Pharmacology
This compound is reported to be a potent and efficacious CB1 agonist in vivo.[1][2] However, specific studies detailing its effects in animal models of CNS disorders have not yet been published. Research in this area would likely involve rodent models of neuropathic pain, anxiety, epilepsy, or neurodegeneration.
Generalized Protocol: Rodent Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
This protocol provides a representative workflow for how this compound could be evaluated for analgesic properties in a common preclinical pain model.
-
Animal Model Induction:
-
Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgically expose the sciatic nerve in one hind limb.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve at 1 mm intervals to induce a chronic constriction.
-
Suture the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Drug Administration:
-
Following a post-operative recovery and pain-behavior assessment period (e.g., 7-14 days), administer this compound or vehicle control.
-
Administration can be via various routes (e.g., intraperitoneal, oral) at a range of doses to establish a dose-response relationship.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Place the animal in a testing chamber with a wire mesh floor.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a brisk withdrawal response.
-
Assessments are typically performed at baseline (before drug) and at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes).
-
-
Data Analysis:
-
Compare the PWT between vehicle- and this compound-treated groups at each time point using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
A significant increase in PWT in the this compound group relative to the vehicle group indicates an anti-allodynic (analgesic) effect.
-
Mechanism of Action and Signaling Pathways
As a CB1 receptor agonist, this compound is expected to initiate the canonical signaling cascade associated with this G-protein coupled receptor (GPCR). The CB1 receptor is primarily coupled to the inhibitory G-protein, Gi/o.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[14][15] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels:
-
Calcium Channels: The βγ subunits of the activated G-protein directly inhibit voltage-gated calcium channels (N-type and P/Q-type), reducing calcium influx at presynaptic terminals. This is a primary mechanism for inhibiting neurotransmitter release.
-
Potassium Channels: The βγ subunits also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.
-
-
Activation of MAP Kinase Pathway: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, which are involved in regulating gene expression and cell survival.
Visualization: CB1 Receptor Signaling Pathway
Caption: Canonical CB1 receptor signaling cascade activated by this compound.
Pharmacokinetics and Metabolism (Predictive)
Specific pharmacokinetic data for this compound are not currently available. However, its profile can be predicted based on its parent compound, nabilone.[6][16][17][18]
-
Absorption: Nabilone is well-absorbed after oral administration.[6] this compound is likely to have good oral bioavailability.
-
Distribution: Like other cannabinoids, this compound is expected to be highly lipophilic and plasma protein-bound, leading to wide distribution into tissues, including the CNS.
-
Metabolism: Nabilone is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes.[6][18] this compound is predicted to undergo similar extensive hepatic metabolism.
-
Excretion: The primary route of elimination for nabilone and its metabolites is through the feces via the biliary system, with a smaller portion excreted in the urine.[16][17] A similar excretion profile is expected for this compound.
Docking and Structure-Activity Relationship (SAR)
The development of this compound was part of a structure-activity relationship (SAR) study aimed at optimizing nabilone analogs.[1][2] The research highlights the importance of the C3 side chain for CB1 receptor interaction. The inclusion of the C6'-cyano group on this side chain was identified as a key modification for achieving the high potency observed with this compound.[1][2] Molecular docking studies of this compound on the crystal structure of the human CB1 receptor were performed to rationalize these SAR findings and visualize its binding mode.[2]
Experimental and Research Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CB1 agonist like this compound.
Caption: Preclinical research workflow for a novel CB1 agonist like this compound.
Conclusion and Future Directions
This compound is a potent and efficacious CB1 receptor agonist that serves as a valuable chemical probe for studying the endocannabinoid system's role in the CNS. Its high affinity and functional potency make it a compelling candidate for preclinical research into CNS disorders where CB1 receptor activation is considered therapeutic.
Future research should focus on:
-
Publishing detailed in vivo efficacy studies of this compound in validated animal models of pain, anxiety, epilepsy, and other relevant CNS conditions.
-
Characterizing the full pharmacokinetic and pharmacodynamic profile of this compound, including brain penetration and metabolite activity.
-
Conducting safety and toxicology studies to determine its therapeutic window.
The elucidation of these data points will be critical in determining the potential for this compound to transition from a preclinical research tool to a viable therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and drug-abuse potential of nabilone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Nabilone - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Functionalized Cannabilactones [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay of GTPγS Binding in Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes in the cannabinoid receptor binding, G protein coupling, and cyclic AMP cascade in the CNS of rats tolerant to and dependent on the synthetic cannabinoid compound CP55,940 [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
AM8936: A Potent CB1 Receptor Agonist and its Implications for Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AM8936 is a synthetic cannabinoid analog of nabilone (B1677615), characterized as a potent and balanced agonist for the cannabinoid receptor type-1 (CB1).[1][2] Developed as a tool for in vivo studies, its high affinity and efficacy at the CB1 receptor make it a significant compound for investigating the physiological and pathophysiological roles of the endocannabinoid system.[1][2] While the CB1 receptor is a well-established modulator of metabolic processes, the therapeutic focus for metabolic disorders has been on CB1 receptor antagonists due to the receptor's role in promoting energy storage.[3][4][5] This guide provides a comprehensive overview of the known pharmacological properties of this compound, details the experimental protocols used for its characterization, and discusses the well-established effects of CB1 receptor agonism on metabolic pathways.
Pharmacological Data of this compound
This compound has been demonstrated to be a potent agonist at both rat and human CB1 receptors. Its binding affinity and functional potency have been quantified in vitro, showcasing its high efficacy in activating the CB1 receptor.[1][2][6]
| Parameter | Receptor | Value |
| Ki | Rat CB1 (rCB1) | 0.55 nM |
| EC50 | Rat CB1 (rCB1) | 8.6 nM |
| EC50 | Human CB1 (hCB1) | 1.4 nM |
| Table 1: In Vitro Pharmacology of this compound. Binding affinity (Ki) and functional potency (EC50) of this compound at rat and human CB1 receptors.[1][6] |
Experimental Protocols
The characterization of this compound involved standard in vitro and in vivo assays to determine its affinity for and functional activity at the CB1 receptor.
CB1 Receptor Binding Assay
This assay is designed to determine the binding affinity of a test compound to the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
1. Membrane Preparation:
-
CB1 receptor-expressing membranes are thawed on ice.
-
The membranes are homogenized in an ice-cold binding buffer.
-
Protein concentration is determined using a standard method such as a Bradford or BCA assay.
-
The membrane suspension is diluted in binding buffer to a final concentration that is typically between 5-20 µg of protein per well.[7]
2. Assay Setup:
-
The assay is conducted in a 96-well plate with a final volume of 200 µL per well.
-
Total Binding Wells: Contain binding buffer, a radiolabeled CB1 ligand (e.g., [³H]-CP55,940) at a concentration near its dissociation constant (Kd), and the membrane suspension.[7][8]
-
Non-Specific Binding Wells: Contain the same components as the total binding wells, plus a high concentration of a non-labeled CB1 ligand to saturate the receptors.
-
Competition Binding Wells: Contain the same components as the total binding wells, plus varying concentrations of the test compound (this compound).
3. Incubation:
-
The plate is incubated, typically at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.
4. Filtration and Washing:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
5. Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition binding wells are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Cannabinoid Tetrad Test
The cannabinoid tetrad test is a series of four behavioral assessments in rodents used to characterize the in vivo effects of compounds that act on cannabinoid receptors. The four components are hypomotility, catalepsy, hypothermia, and analgesia.[9][10][11][12]
1. Animal Preparation:
-
Male mice are typically used for this test.
-
Animals are habituated to the testing room and handling procedures for several days before the experiment.
-
Baseline measurements for each of the four parameters are taken before drug administration.
2. Drug Administration:
-
This compound or a vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection.
3. Behavioral and Physiological Assessments:
-
Hypomotility (Spontaneous Activity): The mouse is placed in an open-field arena, and the number of line crossings or total distance traveled is recorded over a specific time period (e.g., 10 minutes).[9][13]
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised off the surface. The time the mouse remains immobile on the bar is measured, with a maximum cutoff time (e.g., 20-30 seconds).[9]
-
Hypothermia: The rectal body temperature of the mouse is measured using a lubricated rectal probe at a set time after injection.[9][13]
-
Analgesia (Hot Plate or Tail Immersion Test):
- Hot Plate Test: The mouse is placed on a heated plate (typically 52-55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[9]
- Tail Immersion Test: The tip of the mouse's tail is immersed in a warm water bath (typically 52-55°C), and the time taken for the mouse to withdraw its tail is measured.[9]
4. Data Analysis:
-
The data for each of the four parameters are compared between the drug-treated and vehicle-treated groups.
-
Statistical analysis, such as a t-test or ANOVA, is used to determine the significance of any observed effects.
Figure 1: Experimental workflow for the in vivo cannabinoid tetrad test.
CB1 Receptor Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[7][14] Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.
Figure 2: Canonical CB1 receptor signaling pathway activated by an agonist.
Effects of CB1 Receptor Activation on Metabolic Disorders
There is currently no published research evaluating the effects of this compound on metabolic disorders such as obesity, insulin (B600854) resistance, or dyslipidemia. However, based on the well-documented role of the CB1 receptor in metabolic regulation, the effects of a potent CB1 agonist like this compound can be predicted. The endocannabinoid system, through the CB1 receptor, is a key regulator of energy balance, and its overactivation is associated with the development of metabolic syndrome.[3][5][15]
Activation of CB1 receptors, particularly in peripheral tissues and the central nervous system, generally promotes energy conservation and storage through several mechanisms:
-
Increased Food Intake: Central CB1 receptor activation in the hypothalamus and reward pathways of the brain stimulates appetite and increases the consumption of palatable, high-energy foods.[16][17][18][19]
-
Promotion of Lipogenesis: In adipose tissue and the liver, CB1 activation stimulates the synthesis of fatty acids and triglycerides, leading to increased fat storage.[3][20]
-
Impaired Insulin Sensitivity: CB1 receptor activation in skeletal muscle can decrease insulin-mediated glucose uptake.[3] In the liver, it can contribute to hepatic insulin resistance.[5][21]
-
Modulation of Gut Hormones: The endocannabinoid system influences the release of gut hormones that regulate satiety and hunger.
Due to these effects, the primary focus of drug development for metabolic disorders targeting the endocannabinoid system has been the development of CB1 receptor antagonists or inverse agonists .[4][22][23] These compounds block the activity of the CB1 receptor, leading to reduced food intake, weight loss, and improved insulin sensitivity in preclinical and clinical studies.[15][24][25] Therefore, as a potent CB1 receptor agonist, this compound would be expected to exacerbate the conditions associated with metabolic syndrome rather than alleviate them.
Figure 3: Predicted effects of CB1 receptor agonism on metabolic pathways.
Conclusion
This compound is a valuable research tool characterized as a potent and efficacious CB1 receptor agonist. Its primary utility lies in the in vivo investigation of CNS-related effects mediated by the CB1 receptor. While the CB1 receptor is a critical node in the regulation of metabolism, the current body of scientific evidence strongly indicates that agonism of this receptor promotes effects that are contrary to the therapeutic goals for treating metabolic disorders like obesity and type 2 diabetes. The established pro-lipogenic and appetite-stimulating effects, along with the potential to induce insulin resistance, mean that compounds like this compound are not considered viable candidates for the treatment of metabolic syndrome. Future research in this area will likely continue to focus on peripherally restricted CB1 receptor antagonists that can achieve the metabolic benefits of receptor blockade without the adverse psychiatric effects observed with earlier generations of these drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Peripheral Cannabinoid Receptor Type 1 (CB1) as a Molecular Target for Modulating Body Weight in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phoenix rising from its ashes: the renaissance of CB1 as a therapeutic target against metabolic disease | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. Tetrad test - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting parabrachial fatty acid amide hydrolase activity selectively increases the intake of palatable food via cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: effects on food intake, food-reinforced behavior and food aversions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New horizons on the role of cannabinoid CB1 receptors in palatable food intake, obesity and related dysmetabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The thrifty lipids: Endocannabinoids and the neural control of energy conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CB1 receptor blockade counters age-induced insulin resistance and metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CB1 receptor antagonist addresses obesity and metabolic complications in mice | BioWorld [bioworld.com]
- 23. Antiobesity effects of chronic cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
AM8936: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM8936 is a potent and balanced agonist of the cannabinoid receptor type-1 (CB1).[1][2][3] As a nabilone (B1677615) analog with a C6'-cyano-substituted side chain, it has been identified as a valuable tool for in vivo studies and a potential candidate for further therapeutic development.[2][3] This document provides an overview of the experimental data for this compound, along with detailed protocols for its characterization in both in vitro and in vivo settings. The information is intended to guide researchers in the effective use of this compound for investigating the endocannabinoid system and its role in various physiological processes, including central nervous system disorders, metabolic conditions, pain, and glaucoma.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Value | Reference |
| Ki | Rat CB1 (rCB1) | 0.55 nM | [1] |
| EC50 | Rat CB1 (rCB1) | 8.6 nM | [1] |
| EC50 | Human CB1 (hCB1) | 1.4 nM | [1] |
Signaling Pathway
This compound acts as an agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the CB1 receptor primarily couples to the inhibitory G-protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
References
Application Notes and Protocols for AM8936 in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM8936 is a potent and efficacious cannabinoid receptor type 1 (CB1) agonist, identified as a nabilone (B1677615) analog with a C6'-cyano-substituted side chain.[1] Preclinical evaluations have established its activity in vivo, suggesting its potential as a valuable research tool and a candidate for further therapeutic development for conditions involving the central nervous system, metabolic disorders, and pain.[1] These application notes provide detailed methodologies for evaluating the pharmacological effects of this compound in common rodent models.
Mechanism of Action
This compound exerts its effects by acting as an agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. Upon activation by an agonist like this compound, the receptor initiates a cascade of intracellular signaling events.
Signaling Pathway
The activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade further influences various downstream effectors, including ion channels and mitogen-activated protein kinases (MAPKs), ultimately modulating neurotransmitter release.
Data Presentation: In Vivo Efficacy in Rodent Models
The following tables are templates for summarizing quantitative data from in vivo studies with this compound.
Table 1: Cannabinoid Tetrad Assay in Mice
| Parameter | Vehicle Control | This compound (Dose 1 mg/kg) | This compound (Dose 3 mg/kg) | This compound (Dose 10 mg/kg) |
|---|---|---|---|---|
| Analgesia (Tail-flick latency, s) | 2.5 ± 0.3 | Data Point | Data Point | Data Point |
| Catalepsy (Bar test duration, s) | 5 ± 2 | Data Point | Data Point | Data Point |
| Hypothermia (Δ Rectal Temp, °C) | -0.2 ± 0.1 | Data Point | Data Point | Data Point |
| Locomotor Activity (Beam breaks/30 min) | 1500 ± 200 | Data Point | Data Point | Data Point |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain/Plasma Ratio (at Tmax) |
|---|---|---|---|---|---|
| Intraperitoneal (IP) | 3 | Data Point | Data Point | Data Point | Data Point |
| Oral (PO) | 10 | Data Point | Data Point | Data Point | Data Point |
Experimental Protocols
Experimental Workflow: Cannabinoid Tetrad Assay
Protocol 1: Cannabinoid Tetrad Assay in Mice
This protocol is a standard method to assess the CB1 receptor-mediated effects of a test compound.
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Allow at least 7 days of acclimatization before the experiment.
2. Materials:
-
This compound
-
Vehicle solution (e.g., 5% Tween 80, 5% ethanol (B145695) in saline)
-
Tail-flick analgesia meter
-
Catalepsy bar (a horizontal bar 5 cm above the surface)
-
Rectal thermometer
-
Locomotor activity chambers
3. Procedure:
-
Habituation: On the day of the experiment, allow mice to acclimate to the testing room for at least 1 hour.
-
Baseline Measurements: Record baseline tail-flick latency and rectal temperature for each mouse.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
-
Assessments (perform at specified time points post-injection):
-
Locomotor Activity (30 minutes): Place the mouse in the center of the locomotor activity chamber and record activity for 30 minutes.
-
Analgesia (60 minutes): Place the mouse on the tail-flick meter and record the latency to flick its tail from the heat source. Apply a cut-off time (e.g., 10 seconds) to prevent tissue damage.
-
Catalepsy (90 minutes): Gently place the mouse's forepaws on the catalepsy bar. Record the time it remains immobile. A cut-off time of 120 seconds is typically used.
-
Hypothermia (120 minutes): Measure the rectal temperature.
-
4. Data Analysis:
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines a basic procedure to determine the pharmacokinetic profile of this compound.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.
-
House animals individually after surgery and allow for recovery.
2. Materials:
-
This compound
-
Vehicle for IP and oral (PO) administration
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
3. Procedure:
-
Fasting: Fast rats overnight before drug administration but allow free access to water.
-
Drug Administration:
-
Administer a single dose of this compound via IP injection or oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place blood samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Brain Tissue Collection (optional, for terminal studies):
-
At the final time point, euthanize the animals.
-
Perfuse the circulatory system with saline.
-
Excise the brain, weigh it, and homogenize it.
-
Store brain homogenates at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
-
Calculate the brain-to-plasma concentration ratio if brain tissue was collected.
Conclusion
The provided protocols and data presentation templates offer a structured approach for the in vivo characterization of this compound in rodent models. Adherence to these standardized methods will facilitate the generation of robust and comparable data, which is crucial for advancing the understanding of this potent CB1 agonist and its therapeutic potential.
References
AM8936 Functional Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM8936 is a potent and balanced agonist for the cannabinoid receptor type-1 (CB1).[1][2][3] The CB1 receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a variety of disorders, including those affecting the central nervous system, metabolic conditions, pain, and glaucoma.[1] The development of robust and reliable functional assays is critical for the characterization of novel CB1 receptor agonists like this compound, enabling the determination of their potency, efficacy, and potential for biased signaling.
These application notes provide detailed protocols for a suite of functional assays to characterize the activity of this compound at the CB1 receptor. The described assays measure downstream signaling events following receptor activation, including G-protein-mediated modulation of adenylyl cyclase (cAMP assay), β-arrestin recruitment, intracellular calcium mobilization, and activation of the mitogen-activated protein kinase (MAPK) pathway (ERK phosphorylation).
Data Presentation: Quantitative Analysis of this compound and Reference Compounds
The following tables summarize the quantitative data for this compound and commonly used reference CB1 receptor agonists. This data facilitates the comparison of potencies across different signaling pathways.
Table 1: Binding Affinity and Functional Potency of this compound
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | Rat CB1 (rCB1) | Radioligand Binding | Kᵢ | 0.55[1] |
| This compound | Rat CB1 (rCB1) | Functional Assay | EC₅₀ | 8.6[1] |
| This compound | Human CB1 (hCB1) | Functional Assay | EC₅₀ | 1.4[1] |
Table 2: Comparative Functional Potency (EC₅₀, nM) of CB1 Receptor Agonists
| Compound | cAMP Assay | β-Arrestin Recruitment Assay | Calcium Mobilization Assay | ERK Phosphorylation Assay | Receptor Internalization Assay |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| CP55,940 | 71.89 | 25 | 42 | Data not available | 0.12 |
| WIN55,212-2 | 5.5 - 3000 | Data not available | Data not available | Data not available | 20[4] |
| Anandamide | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: EC₅₀ values can vary depending on the specific cell line, assay conditions, and detection method used.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathways
Activation of the CB1 receptor by an agonist such as this compound initiates multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate other effectors, including ion channels. Additionally, CB1 receptor activation can trigger Gq/11 coupling, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. Furthermore, agonist binding can induce the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling, such as the activation of the ERK/MAPK pathway.
Experimental Protocols
cAMP Functional Assay
This assay quantifies the inhibition of adenylyl cyclase activity following CB1 receptor activation by this compound.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Cell Seeding: Seed the cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and reference agonists (e.g., CP55,940, WIN55,212-2) in an appropriate assay buffer.
-
Agonist Treatment: Remove the growth medium from the cells and add the diluted compounds. Incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to all wells except the negative control and incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor.
Experimental Workflow:
Protocol:
-
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® CHO-K1 CNR1 β-Arrestin cell line. These cells co-express the CB1 receptor fused to a peptide tag and β-arrestin fused to a fragment of a reporter enzyme.
-
Cell Seeding: Seed the cells in a 384-well white opaque plate according to the manufacturer's protocol.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents provided with the assay kit and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data and perform a non-linear regression analysis to determine the EC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay detects the increase in intracellular calcium concentration following CB1 receptor-mediated activation of the Gq/11 pathway.
Experimental Workflow:
Protocol:
-
Cell Culture: Use a cell line such as HEK293 stably expressing the human CB1 receptor.
-
Cell Seeding: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound. Using a fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation), add the compound to the wells and immediately begin measuring fluorescence.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the logarithm of the agonist concentration to calculate the EC₅₀.
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target in the MAPK signaling pathway activated by the CB1 receptor.
Experimental Workflow:
References
Application Notes and Protocols for AM8936 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM8936 is a potent and efficacious cannabinoid receptor type-1 (CB1) agonist, identified as a nabilone (B1677615) analog.[1] Its high affinity and balanced agonism at the CB1 receptor make it a valuable research tool for investigating the endocannabinoid system's role in various physiological and pathological processes.[1][2][3] The CB1 receptor is densely expressed in the central nervous system and is implicated in the modulation of anxiety, depression, pain, and memory.[4][5] These application notes provide detailed protocols for utilizing this compound in common behavioral assays to assess its potential anxiolytic, antidepressant, and analgesic effects.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to and activating the CB1 receptor, a G-protein coupled receptor (GPCR). The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o.[4] Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Furthermore, CB1 receptor activation can modulate other signaling cascades, including mitogen-activated protein kinase (MAPK) pathways, which are involved in various cellular processes.
Data Presentation
The following tables present illustrative quantitative data on the potential effects of this compound in key behavioral assays. This data is hypothetical and intended to serve as an example of how to structure and present experimental findings.
Table 1: Effect of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | N | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) |
| Vehicle | - | 10 | 35.2 ± 4.1 | 28.5 ± 3.2 |
| This compound | 0.1 | 10 | 55.8 ± 5.3 | 42.1 ± 4.5 |
| This compound | 0.3 | 10 | 78.4 ± 6.9 | 55.7 ± 5.1 |
| This compound | 1.0 | 10 | 45.1 ± 4.8 | 33.2 ± 3.9 |
| Diazepam (Positive Control) | 2.0 | 10 | 85.3 ± 7.2 | 60.3 ± 5.5 |
| *p<0.05, **p<0.01 compared to Vehicle group. |
Table 2: Effect of this compound in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 10 | 155.4 ± 12.3 |
| This compound | 0.1 | 10 | 120.7 ± 10.1 |
| This compound | 0.3 | 10 | 95.2 ± 8.5 |
| This compound | 1.0 | 10 | 135.8 ± 11.5 |
| Imipramine (Positive Control) | 15.0 | 10 | 80.1 ± 7.9 |
| p<0.05, **p<0.01 compared to Vehicle group. |
Table 3: Effect of this compound in the Tail-Flick Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Tail-Flick Latency (s) (Mean ± SEM) |
| Vehicle | - | 10 | 2.8 ± 0.3 |
| This compound | 0.3 | 10 | 4.5 ± 0.4 |
| This compound | 1.0 | 10 | 6.8 ± 0.6 |
| This compound | 3.0 | 10 | 8.9 ± 0.7 |
| Morphine (Positive Control) | 5.0 | 10 | 9.5 ± 0.8** |
| p<0.05, **p<0.01 compared to Vehicle group. |
Experimental Protocols
Preparation and Administration of this compound
For in vivo behavioral studies, this compound should be dissolved in a vehicle suitable for parenteral administration. A common vehicle for synthetic cannabinoids is a solution of Tween 80 and sterile saline.[6][7]
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound.
-
Prepare a stock solution by first dissolving this compound in a small amount of Tween 80. A common ratio is to create a 10% Tween 80 solution in saline.
-
Vortex the mixture vigorously until the this compound is fully dissolved. Gentle warming or sonication may aid in dissolution.
-
Bring the solution to the final desired volume with sterile 0.9% saline.
-
The final vehicle concentration should be consistent across all treatment groups (e.g., 10% Tween 80 in saline).
-
Administer the solution via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle (i.p.) 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.[8]
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the time spent in the open and closed arms, and the number of entries into each arm.[8]
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal.
Forced Swim Test (FST) for Depression-Like Behavior
The FST is a common behavioral assay used to screen for antidepressant-like activity.[9][10] The test is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable container of water, and antidepressants can reverse this "behavioral despair."
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle (i.p.) 30 minutes prior to the test.
-
Gently place the animal into the cylinder of water.
-
The total test duration is 6 minutes. The first 2 minutes are a habituation period and are not scored.
-
During the final 4 minutes, record the total time the animal remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
After the test, remove the animal, dry it with a towel, and place it in a warm cage.
-
Change the water between each animal.
Tail-Flick Test for Nociception
The tail-flick test is a classic assay for assessing the analgesic properties of a compound by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[6]
Apparatus:
-
A tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Habituate the animals to the restrainer for a few days prior to the experiment to minimize stress.
-
On the test day, place the animal in the restrainer and allow it to acclimate for 5-10 minutes.
-
Measure the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail (approximately 3-4 cm from the tip) and recording the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle (i.p.).
-
Measure the tail-flick latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
-
The data is often expressed as the maximum possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.
References
- 1. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The CB1 receptor: linking impulsivity and substance use disorder [frontiersin.org]
- 5. Cannabinoid Regulation of Brain Reward Processing with an Emphasis on the Role of CB1 Receptors: A Step Back into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing substrates underlying the behavioral effects of antidepressants using the modified rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The forced swimming test as a model for core and component behavioral effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of AM8936 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a promising target for the development of novel analgesics. AM8936, a nabilone (B1677615) analog, has been identified as a potent and efficacious CB1 receptor agonist, making it a valuable research tool for investigating the therapeutic potential of CB1 activation in neuropathic pain.[1][2]
These application notes provide a comprehensive overview of the pharmacological profile of this compound and detailed protocols for its preclinical evaluation in a widely used animal model of neuropathic pain. The information herein is intended to guide researchers in the design and execution of experiments to elucidate the analgesic properties of this compound and similar CB1 agonists.
Pharmacological Profile of this compound
This compound is a potent and balanced agonist of the CB1 receptor.[1][2] Its high affinity and efficacy are demonstrated by in vitro functional assays.
| Parameter | Species | Value (nM) |
| Ki | Rat CB1 (rCB1) | 0.55 |
| EC50 | Rat CB1 (rCB1) | 8.6 |
| EC50 | Human CB1 (hCB1) | 1.4 |
Note: To date, specific in vivo efficacy data for this compound in neuropathic pain models, such as ED50 values for analgesia, have not been detailed in publicly available literature. The following protocols provide a framework for determining these parameters.
Experimental Protocols for In Vivo Evaluation of this compound in a Neuropathic Pain Model
A common and well-validated model for inducing neuropathic pain in rodents is the Spinal Nerve Ligation (SNL) model. This procedure creates a reproducible and long-lasting state of mechanical allodynia and thermal hyperalgesia, mimicking key symptoms of human neuropathic pain.
Spinal Nerve Ligation (SNL) Model in Rats
This protocol describes the surgical procedure to induce neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, retractors, hemostats)
-
Surgical microscope or loupes
-
4-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Post-operative analgesics (as per institutional guidelines)
-
Heating pad
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Shave and sterilize the dorsal lumbar region with an antiseptic solution.
-
Place the animal in a prone position on a heating pad to maintain body temperature.
-
Make a midline incision over the lumbar spine (approximately L4-S2).
-
Separate the paraspinal muscles to expose the L5 and L6 transverse processes.
-
Carefully remove the L6 transverse process to visualize the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.
-
Ensure the ligation is secure but does not sever the nerve.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesics and monitor the animal during recovery.
-
Allow a post-operative recovery period of at least 7 days before behavioral testing to allow for the full development of neuropathic pain symptoms.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments (calibrated set of varying forces)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Begin with a mid-range filament (e.g., 2.0 g) and apply it perpendicularly to the plantar surface of the hind paw until it just buckles.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate statistical method.
-
Test both the ipsilateral (ligated) and contralateral (non-ligated) paws.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency to paw withdrawal from a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus) with a radiant heat source
-
Glass floor
-
Plexiglas enclosures
Procedure:
-
Place the rats in individual Plexiglas enclosures on the glass floor of the apparatus and allow them to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
The timer will stop when the rat withdraws its paw. Record the withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between measurements.
-
Test both the ipsilateral and contralateral paws.
Administration of this compound and Experimental Workflow
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)
-
Injection supplies (syringes, needles)
Procedure:
-
Dose-Response Study: To determine the effective dose of this compound, a dose-response study should be conducted. A suggested starting dose range for a potent CB1 agonist could be 0.1 to 10 mg/kg, administered intraperitoneally (i.p.).
-
Experimental Groups:
-
Sham-operated + Vehicle
-
SNL + Vehicle
-
SNL + this compound (multiple dose groups)
-
-
Experimental Timeline:
-
Day -7 to -1: Acclimate animals to the behavioral testing environment and establish baseline measurements for mechanical and thermal sensitivity.
-
Day 0: Perform SNL surgery.
-
Day 7-14: Confirm the development of mechanical allodynia and thermal hyperalgesia.
-
Day 15 (Test Day):
-
Perform baseline behavioral tests.
-
Administer this compound or vehicle.
-
Perform behavioral tests at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound across different dose groups and time points. Calculate the ED50 value from the dose-response curve.
Caption: Experimental workflow for evaluating this compound in the SNL model.
Signaling Pathways
Activation of the CB1 receptor by an agonist like this compound in the context of neuropathic pain is expected to initiate a cascade of intracellular events leading to a reduction in neuronal excitability and neurotransmitter release, ultimately producing an analgesic effect.
The binding of this compound to the G-protein coupled CB1 receptor, primarily coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Simultaneously, the Gβγ subunit of the G-protein can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces calcium influx, which is critical for neurotransmitter release from presynaptic terminals. The activation of GIRK channels leads to potassium efflux, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability. Together, these actions suppress the transmission of nociceptive signals.
Caption: CB1 receptor signaling pathway initiated by this compound.
Conclusion
This compound is a potent CB1 receptor agonist with significant potential as a pharmacological tool for the investigation of neuropathic pain. The protocols outlined in these application notes provide a robust framework for the in vivo characterization of this compound and similar compounds. By utilizing the SNL model and established behavioral assays, researchers can effectively evaluate the analgesic efficacy and determine the therapeutic window of novel CB1-targeted therapies. Further studies are warranted to fully elucidate the in vivo effects and therapeutic potential of this compound in neuropathic pain.
References
Application Notes and Protocols for AM8936 Administration and Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosage of AM8936, a potent and efficacious cannabinoid receptor type 1 (CB1) agonist, in mouse models. The following protocols are based on established methodologies for evaluating the physiological and behavioral effects of cannabinoids in rodents.
Introduction
This compound is a nabilone (B1677615) analog identified as a potent and balanced CB1 receptor agonist.[1][2] In vivo studies are crucial to characterize its pharmacological profile, including its effects on the central nervous system (CNS) and its potential therapeutic applications for conditions such as CNS and metabolic disorders, pain, and glaucoma. The cannabinoid tetrad test is a standard battery of behavioral and physiological assays used to assess the in vivo activity of CB1 receptor agonists in mice. This test measures four key parameters: locomotor activity, catalepsy, body temperature, and nociception.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound in the mouse cannabinoid tetrad test following intraperitoneal administration.
| Dosage (mg/kg, i.p.) | Locomotor Activity (% of Control) | Catalepsy (Time on Bar, seconds) | Body Temperature (°C Change from Baseline) | Nociception (Tail Flick Latency, % MPE*) |
| 0.1 | ~80% | ~10s | ~ -1°C | ~20% |
| 0.3 | ~50% | ~25s | ~ -2.5°C | ~50% |
| 1 | ~20% | ~45s | ~ -4°C | ~80% |
| 3 | <10% | >60s | ~ -5.5°C | >90% |
% MPE = Maximum Possible Effect
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Ethanol (200 proof)
-
Emulphor® EL-620
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing ethanol, Emulphor®, and sterile saline in a 1:1:18 ratio. For example, to prepare 1 ml of vehicle, mix 50 µl of ethanol, 50 µl of Emulphor®, and 900 µl of sterile saline.
-
Add the appropriate volume of vehicle to the this compound to achieve the desired final concentration for dosing.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Prepare fresh solutions on the day of the experiment.
Intraperitoneal (i.p.) Administration to Mice
Procedure:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the prepared this compound solution at a volume of 10 ml/kg body weight.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any immediate adverse reactions.
Cannabinoid Tetrad Test Protocol
This series of tests should be performed 30 minutes after this compound administration.
a) Locomotor Activity:
-
Place the mouse in the center of an open-field arena (e.g., a 40 cm x 40 cm box).
-
Use an automated activity monitoring system or manually record the total distance traveled or the number of beam breaks over a 10-minute period.
-
Clean the arena thoroughly between each mouse to eliminate olfactory cues.
b) Catalepsy (Bar Test):
-
Place the mouse's forepaws on a horizontal bar (approximately 0.5 cm in diameter) suspended 5 cm above a flat surface.
-
Measure the time the mouse remains immobile on the bar, up to a maximum of 60 seconds.
-
The mouse is considered cataleptic if it remains motionless for an extended period.
c) Body Temperature:
-
Measure the baseline rectal temperature of the mouse before this compound administration.
-
At the designated time point after injection, measure the rectal temperature again using a digital thermometer with a lubricated probe.
-
Calculate the change in body temperature from baseline.
d) Nociception (Tail-Flick Test):
-
Focus a beam of radiant heat onto the ventral surface of the mouse's tail.
-
Measure the latency for the mouse to flick its tail away from the heat source.
-
A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
-
Calculate the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Visualizations
Caption: Simplified signaling pathway of this compound as a CB1 receptor agonist.
Caption: Experimental workflow for the cannabinoid tetrad test in mice.
References
Application Notes and Protocols: In Vitro Characterization of AM8936, a Potent CB1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM8936 is a synthetic cannabinoid that acts as a potent and balanced agonist for the cannabinoid receptor type-1 (CB1).[1][2][3] The CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key component of the endocannabinoid system. Its activation modulates a variety of physiological processes, making it a significant target for therapeutic intervention in conditions such as pain, metabolic disorders, and glaucoma.[1][2] These application notes provide a summary of the in vitro pharmacological properties of this compound and detailed protocols for key functional assays to characterize its activity at the CB1 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at the CB1 receptor.
Table 1: this compound CB1 Receptor Binding Affinity
| Ligand | Receptor | Parameter | Value (nM) |
| This compound | Rat CB1 (rCB1) | Kᵢ | 0.55[1][3] |
Table 2: this compound CB1 Receptor Functional Potency
| Ligand | Receptor | Parameter | Value (nM) |
| This compound | Rat CB1 (rCB1) | EC₅₀ | 8.6[1][3] |
| This compound | Human CB1 (hCB1) | EC₅₀ | 1.4[1][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical CB1 receptor signaling pathway activated by agonists like this compound and the general workflows for key in vitro functional assays.
Caption: Canonical CB1 receptor signaling cascade initiated by this compound.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Caption: Workflow for analyzing ERK phosphorylation via Western Blot.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the CB1 receptor activation by this compound are provided below.
CB1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity (Kᵢ) of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 receptor ligand.
Materials:
-
Membrane preparations from cells stably expressing the human or rat CB1 receptor.
-
[³H]CP-55,940 (radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer for total binding, 50 µL of a saturating concentration of a non-labeled CB1 agonist (e.g., WIN 55,212-2) for non-specific binding, and 50 µL of each this compound dilution.
-
Add 50 µL of [³H]CP-55,940 (at a concentration near its Kd) to all wells.
-
Add 100 µL of the CB1 receptor membrane preparation (typically 10-20 µg of protein per well) to all wells.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (G-protein Coupling)
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.
Materials:
-
Membrane preparations from cells stably expressing the CB1 receptor.
-
[³⁵S]GTPγS.
-
This compound.
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Unlabeled GTPγS.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of vehicle, or 25 µL of each this compound dilution.
-
Add 50 µL of the CB1 membrane preparation (20-40 µg protein) to each well.
-
Add 50 µL of GDP to a final concentration of 10 µM.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM). For non-specific binding wells, also add unlabeled GTPγS to a final concentration of 10 µM.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific [³⁵S]GTPγS binding (as a percentage of the maximal response to a full agonist) against the log concentration of this compound. Determine the EC₅₀ and Eₘₐₓ values using a sigmoidal dose-response curve fit.
Adenylyl Cyclase Inhibition Assay (cAMP Assay)
This assay measures the functional consequence of CB1 receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor.
-
This compound.
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture reagents.
Procedure:
-
Seed the CB1-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Wash the cells with serum-free medium and pre-incubate with IBMX (e.g., 500 µM) for 30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 5 µM) to increase basal cAMP levels and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve for cAMP concentration. Calculate the percentage inhibition of forskolin-stimulated cAMP production for each this compound concentration. Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀ value.
ERK1/2 Phosphorylation Assay (MAPK Pathway Activation)
This assay assesses the ability of this compound to activate the mitogen-activated protein kinase (MAPK) signaling pathway downstream of CB1 receptor activation.
Materials:
-
Cells expressing the CB1 receptor (e.g., AtT-20 or HEK293 cells).
-
This compound.
-
Serum-free cell culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Western blot reagents and equipment (SDS-PAGE gels, transfer apparatus, membranes, ECL substrate).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time. A dose-response experiment should be performed at the optimal time point.
-
After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK using densitometry software. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK levels against the log concentration of this compound to determine the EC₅₀ for ERK activation.
References
Troubleshooting & Optimization
Troubleshooting AM8936 In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the potent and efficacious cannabinoid receptor type 1 (CB1) agonist, AM8936, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a balanced and potent agonist for the cannabinoid receptor type-1 (CB1).[1][2][3] As a nabilone (B1677615) analog, it is a valuable tool for in vivo studies and a potential candidate for further drug development.[2][3] Its mechanism of action involves binding to and activating CB1 receptors, which are G-protein coupled receptors (GPCRs) predominantly found in the central and peripheral nervous systems.[4][5] Activation of CB1 receptors by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of ion channels.[4][5][6] This signaling cascade can influence neurotransmitter release, leading to various physiological effects, including analgesia.[4]
Q2: How should I store and handle the this compound compound?
For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier.[1] Generally, solid forms of cannabinoids can be stored at room temperature in the continental US, though this may vary elsewhere.[1] For long-term storage, especially once in solution, keeping the compound at -20°C is advisable to prevent degradation.
Q3: I am observing unexpected side effects in my animal models (e.g., hypothermia, catalepsy, reduced locomotion). Is this normal?
Yes, these are known effects of CB1 receptor agonists in rodents. The so-called "cannabinoid tetrad" of behavioral effects includes analgesia, catalepsy (a state of immobility), hypothermia (reduced body temperature), and hypolocomotion (decreased movement).[7] If these effects are confounding your experimental endpoint, consider the following:
-
Dose-response assessment: You may be using a dose that is too high. Conduct a dose-response study to find a dose that provides the desired therapeutic effect with minimal side effects.
-
Time-course analysis: The peak of the side effects may not coincide with the peak of the desired therapeutic effect. A detailed time-course study can help you identify the optimal time point for your measurements post-administration.
-
Acclimatization: Ensure that animals are properly acclimated to the experimental procedures and environment to minimize stress-induced behavioral changes.[8]
Pharmacological Data for this compound
The following table summarizes key in vitro pharmacological data for this compound.
| Parameter | Species | Value | Reference |
| EC50 | Rat (rCB1) | 8.6 nM | [1] |
| Human (hCB1) | 1.4 nM | [1] | |
| Ki | Rat (rCB1) | 0.55 nM | [1] |
Signaling Pathway of this compound
This compound, as a CB1 agonist, activates a cascade of intracellular signaling events. The diagram below illustrates the canonical Gαi/o-coupled pathway.
Caption: this compound activates the CB1 receptor, leading to Gαi/o protein-mediated inhibition of adenylyl cyclase and reduced cAMP production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound | This compound is a lipophilic compound and may have poor aqueous solubility. | * Vehicle Selection: Use a vehicle appropriate for lipophilic compounds. A common choice is a mixture of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline. For subcutaneous injections, an oil-based vehicle like sesame oil can be considered.[8] * Sonication: Gentle sonication in a water bath can aid in dissolving the compound. * pH Adjustment: While less common for cannabinoids, slight adjustments in pH (if the compound has ionizable groups) might improve solubility. However, this should be done with caution to avoid compound degradation. |
| Inconsistent or no observable effect | * Compound Degradation: Improper storage or handling may have led to the degradation of this compound. * Incorrect Dosing: The dose may be too low to elicit a response. * Route of Administration: The chosen route may not provide adequate bioavailability. * Animal Strain/Sex Differences: Different rodent strains or sexes can exhibit varied responses to cannabinoids. | * Verify Compound Integrity: Use a fresh batch of the compound and ensure proper storage. * Dose-Response Study: Perform a dose-escalation study to determine the effective dose range in your model. * Optimize Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injections generally provide higher bioavailability than oral administration for cannabinoids.[8] * Literature Review: Check the literature for studies using cannabinoids in your specific animal model and strain to inform your experimental design. |
| High variability in animal responses | * Inconsistent Formulation: The drug may not be homogeneously suspended or dissolved in the vehicle. * Variable Injection Volume/Technique: Inaccurate or inconsistent administration of the compound. * Animal Stress: High levels of stress can influence behavioral and physiological readouts. * Circadian Rhythm: The time of day of the experiment can affect animal responses. | * Ensure Homogeneous Formulation: Vortex or sonicate the formulation immediately before each injection. * Standardize Administration: Use precise injection techniques and ensure all animals receive the correct volume relative to their body weight. * Proper Acclimatization and Handling: Allow for an adequate acclimatization period and handle animals gently to minimize stress.[8] * Consistent Timing: Conduct experiments at the same time each day to minimize variability due to circadian rhythms. |
Experimental Protocol: Hot Plate Test for Nociception in Mice
This protocol provides a detailed methodology for assessing the analgesic effects of this compound using the hot plate test, a common assay for thermal nociception.
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 1:1:18 solution of ethanol:Tween 80:saline)
-
Hot plate apparatus
-
Animal scale
-
Syringes and needles for administration
2. Animal Preparation:
-
Use adult male mice (e.g., C57BL/6 strain).
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[8]
3. Experimental Procedure:
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[8]
-
Gently place each mouse on the hot plate and start a timer.
-
Observe for nociceptive responses, such as hind paw licking, shaking, or jumping.[8]
-
Record the latency (in seconds) to the first nociceptive response.
-
Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If the mouse does not respond by the cut-off time, remove it and record the cut-off time as its latency.
-
-
Compound Administration:
-
Prepare a fresh solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Dosing should be based on a pilot study or literature on similar compounds.
-
-
Post-Treatment Measurement:
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test for each mouse.
-
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound to the vehicle control group.
-
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo nociception experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PathWhiz [pathbank.org]
- 5. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 8. benchchem.com [benchchem.com]
Optimizing AM8936 dosage and administration
For Research Use Only. Not for use in diagnostic procedures.
This document provides technical support and guidance for researchers using AM8936, a potent and balanced agonist for the cannabinoid receptor type-1 (CB1).[1][2][3] This guide addresses common questions and troubleshooting scenarios to help ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nabilone (B1677615) analog that functions as a potent and efficacious agonist for the cannabinoid receptor type-1 (CB1).[1][2] CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, such as the activation of inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels.[4] this compound can be used for research related to the central nervous system, metabolic disorders, and pain.[1]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will depend on the cell type, assay endpoint, and incubation time. Based on available data, a good starting point for cell-based functional assays is a logarithmic dilution series ranging from 0.1 nM to 1 µM.[5] The reported EC50 values are 8.6 nM for rat CB1 (rCB1) and 1.4 nM for human CB1 (hCB1), with a Ki of 0.55 nM for rCB1.[1] It is always recommended to perform a full dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, you should aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically ≤ 0.1%, to avoid solvent-induced artifacts.[5] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
Q4: Can serum in the culture medium affect the activity of this compound?
A4: Yes, proteins in serum can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells.[5] If you observe lower than expected potency in serum-containing media, you may consider performing experiments in serum-free or reduced-serum conditions. However, be aware that changing serum conditions can also affect cell health and signaling.
Data Presentation
Table 1: In Vitro Potency and Affinity of this compound [1]
| Parameter | Species | Value |
| EC50 | Rat | 8.6 nM |
| EC50 | Human | 1.4 nM |
| Ki | Rat | 0.55 nM |
Experimental Protocols
Protocol 1: General Cell-Based Functional Assay (cAMP Measurement)
This protocol provides a general workflow to measure the effect of this compound on cAMP levels in cells expressing the CB1 receptor.
-
Cell Seeding: Plate cells (e.g., HEK293 or AtT20 cells expressing CB1) in a suitable multi-well plate (e.g., 96-well) at a density that allows them to reach 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium or assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., another known CB1 agonist).
-
Cell Treatment:
-
Wash the cells once with a warm phosphate-buffered saline (PBS).
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to the cells and incubate for a short period as recommended by the assay kit manufacturer to prevent cAMP degradation.
-
Add the this compound dilutions, vehicle control, and positive control to the respective wells.
-
Add a cAMP-stimulating agent, such as forskolin, to all wells except for the basal control.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This should be optimized for your specific cell line.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the CB1 receptor, leading to inhibition of adenylyl cyclase and reduced cAMP levels.
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for determining the potency of this compound in a cell-based functional assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Concentration too low: The tested concentrations may be below the effective range for your specific cell line or assay.[5] 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line: The cell line may not express a sufficient level of functional CB1 receptors. | 1. Test a higher and broader concentration range (e.g., up to 10 µM). 2. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.[5] 3. Verify CB1 receptor expression in your cell line using a method like Western blot, qPCR, or by testing a well-characterized potent agonist as a positive control. |
| High cell death observed at all concentrations | 1. Compound-induced cytotoxicity: At high concentrations, this compound may be toxic to the cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[5] | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Adjust your experimental concentrations to be below this threshold.[5] 2. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO). Always include a vehicle-only control to assess solvent effects.[5] |
| Inconsistent or variable results between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can affect results.[5] 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to high variability.[5] 3. Assay variability: The assay itself may have inherent variability. | 1. Standardize your cell culture practices. Use cells within a consistent passage number range and seed them to achieve a consistent confluency for each experiment.[5] 2. Ensure your pipettes are properly calibrated and use careful technique when preparing dilutions. 3. Include appropriate positive and negative controls in every plate to monitor assay performance and normalize data if necessary. |
| Observed effect is different from expected CB1 agonism | 1. Off-target effects: Like many small molecules, this compound could potentially interact with other proteins, especially at high concentrations.[6][7] 2. Assay interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence).[8] | 1. Use a structurally different CB1 agonist to see if it produces the same phenotype.[6] Consider using a CB1 antagonist to see if it can block the effect of this compound. 2. Run control experiments to test for assay interference. For example, in a fluorescence-based assay, measure the signal of the compound in the assay buffer without cells or other reagents.[8] |
Troubleshooting Workflow for Suspected Off-Target Effects
Caption: A decision tree to help troubleshoot and distinguish between on-target and potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
AM8936 Technical Support Center: In Vitro Assay Guidance
Welcome to the technical support center for AM8936. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and balanced agonist for the cannabinoid receptor type-1 (CB1).[1][2][3] The CB1 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. Upon activation by an agonist like this compound, the CB1 receptor initiates a cascade of intracellular signaling events.
Q2: What are the key characteristics of this compound?
Below is a summary of the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 395.53 g/mol | [1] |
| Chemical Formula | C₂₅H₃₃NO₃ | [1] |
| EC₅₀ (rat CB1) | 8.6 nM | [1] |
| EC₅₀ (human CB1) | 1.4 nM | [1] |
| Kᵢ (rat CB1) | 0.55 nM | [1] |
Q3: What is the expected signaling pathway activated by this compound?
As a CB1 receptor agonist, this compound is expected to activate downstream signaling pathways typically associated with Gi/o protein coupling. The primary consequences of this activation include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols: Stock Solution and Dilution
Objective: To prepare a high-concentration stock solution of this compound and dilute it to working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer and/or sonicator
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 395.53 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 395.53 g/mol = 0.0039553 g = 3.96 mg
-
-
-
Dissolution:
-
Weigh out 3.96 mg of this compound into a sterile vial.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there is no undissolved particulate matter.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve your desired final concentrations.
-
Important: To avoid precipitation, add the this compound stock solution to the medium dropwise while gently swirling the tube.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment group) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | This compound is a lipophilic compound with low aqueous solubility. The rapid change in solvent polarity from DMSO to the aqueous medium can cause it to "crash out" of solution. The final concentration may also be too high. | - Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling.- First, perform an intermediate dilution in a smaller volume of medium before adding to the final volume.- If precipitation persists, consider lowering the final working concentration. |
| Cloudy or hazy appearance of the culture medium over time | The compound may be slowly precipitating out of solution due to temperature fluctuations or interactions with media components. | - Ensure the incubator maintains a stable temperature and humidity.- Minimize the time the culture plates are outside the incubator.- Perform a solubility test by incubating the compound in the medium for the duration of your experiment to determine its stability at the desired concentration. |
| Inconsistent or no biological activity | - Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.- Precipitation: The actual concentration of the soluble compound is lower than intended.- Cell health: The cells may not be healthy or responsive. | - Always use freshly thawed aliquots of the stock solution.- Visually inspect for any signs of precipitation before and after adding the compound to the medium.- Confirm cell viability and ensure they are in the logarithmic growth phase.- Include a positive control for CB1 receptor activation in your assay. |
| Solvent (DMSO) toxicity | The final concentration of DMSO in the culture medium is too high, affecting cell viability and experimental outcomes. | - Keep the final DMSO concentration at or below 0.5%. For sensitive cell lines, aim for ≤ 0.1%.- Always include a vehicle control with the same final DMSO concentration to account for any solvent effects. |
References
Overcoming AM8936 stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential stability issues with the potent CB1 receptor agonist, AM8936. While specific stability data for this compound is not extensively published, this guide draws upon established knowledge of cannabinoid chemistry and general best practices for handling sensitive small molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on identifying and mitigating potential stability problems.
Problem: Inconsistent or lower-than-expected bioactivity in cellular assays.
| Possible Cause | Suggested Solution |
| Degradation in Aqueous Media | Cannabinoids can be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh solutions in a suitable buffer (pH 7.4) immediately before use. For longer-term experiments, consider the use of a stabilized formulation or perform media changes to replenish the active compound. |
| Oxidation | This compound, like other phenolic compounds, may be prone to oxidation. De-gas aqueous buffers and consider adding an antioxidant (e.g., 0.01% BSA or 0.1 mM ascorbic acid) to your experimental media, if compatible with your assay. Store stock solutions under an inert gas (argon or nitrogen). |
| Adsorption to Plastics | Lipophilic compounds like this compound can adsorb to the surface of common plastics (e.g., polypropylene). Use low-adhesion microplates and centrifuge tubes. When possible, silanized glassware is a preferred alternative for storage and handling. |
| Photodegradation | Exposure to light, particularly UV light, can degrade cannabinoids. Protect your stock solutions and experimental setups from light by using amber vials and covering plates with foil. |
Problem: Variability in in-vivo study results.
| Possible Cause | Suggested Solution |
| Poor Solubility/Precipitation in Formulation | This compound is a lipophilic molecule with low aqueous solubility. Ensure your vehicle is appropriate for maintaining solubility. Common vehicles for cannabinoids include a mixture of ethanol, a surfactant (e.g., Kolliphor® EL), and saline. Prepare formulations fresh each day and visually inspect for precipitation before administration. |
| Metabolic Instability | The compound may be rapidly metabolized in vivo. While this compound is designed for in-vivo efficacy, its pharmacokinetic profile may vary between species. Refer to the primary literature for any available pharmacokinetic data.[1][2] If rapid metabolism is suspected, consider more frequent dosing or a different route of administration. |
| Instability in Vehicle | The chosen vehicle may not be optimal for this compound stability over the duration of the experiment. Conduct a preliminary stability study of this compound in your chosen vehicle under the experimental conditions (temperature, light exposure). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, dissolve in an anhydrous organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) and store in tightly sealed, amber vials at -20°C or -80°C under an inert atmosphere (argon or nitrogen).
Q2: How should I prepare working solutions of this compound for my experiments?
A2: Prepare working solutions fresh for each experiment. For aqueous-based assays, dilute the concentrated stock solution into your final buffer or media immediately before use. To avoid precipitation, it is crucial to ensure the final concentration of the organic solvent from the stock solution is low and compatible with your experimental system.
Q3: My experimental results are not reproducible. Could this be a stability issue?
A3: Yes, inconsistent results are a common sign of compound instability. Review your handling and storage procedures. Key factors to consider are the age of your stock solution, exposure to light, temperature fluctuations, and the potential for oxidation or hydrolysis in your experimental setup. We recommend preparing fresh stock solutions and implementing the handling procedures outlined in this guide.
Q4: What analytical methods can I use to assess the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for assessing the stability of small molecules like this compound.[3] This technique allows for the separation and quantification of the parent compound and any potential degradants.
Data Presentation
The following tables provide illustrative data on the stability of a hypothetical cannabinoid analog under various conditions. Note: This is not experimental data for this compound but serves as a general guideline.
Table 1: Illustrative Stability of a Cannabinoid Analog in Different Solvents at -20°C over 6 Months
| Solvent | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| DMSO | >99% | 98% | 96% |
| Ethanol (Anhydrous) | >99% | 99% | 97% |
| Acetonitrile | 98% | 95% | 91% |
Table 2: Illustrative Stability of a Cannabinoid Analog in Aqueous Buffer (pH 7.4) at 37°C
| Time Point | Purity |
| 0 hours | 100% |
| 2 hours | 95% |
| 6 hours | 88% |
| 24 hours | 75% |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the working solution at a relevant temperature (e.g., room temperature or 37°C), protected from light.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquot by a validated HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable gradient (e.g., 70% B, increasing to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a relevant wavelength (e.g., 220 nm) or Mass Spectrometry.
-
Injection Volume: 10 µL.
Visualizations
Signaling Pathway
Caption: this compound activates the CB1 receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Minimizing Off-Target Effects of AM8936
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of AM8936, a potent cannabinoid receptor 1 (CB1) agonist. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic cannabinoid that acts as a potent and balanced agonist for the cannabinoid receptor type 1 (CB1).[1][2] Its high affinity and efficacy at the CB1 receptor make it a valuable tool for research into the central nervous system, metabolic disorders, pain, and glaucoma.[2] The on-target effect of this compound is the activation of the CB1 receptor, which is a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target (in this case, the CB1 receptor). These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. For synthetic cannabinoids, off-target effects have been reported at other GPCRs, including serotonin, dopamine, and opioid receptors, particularly at higher concentrations.[3][4]
Q3: What are the first steps I should take to minimize potential off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through dose-response studies.
-
Include appropriate controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control.
-
Confirm CB1 receptor expression: Ensure that the cell lines or tissues used in your experiments express the CB1 receptor.
Q4: How can I confirm that the observed effects of this compound are due to its on-target activity at the CB1 receptor?
A4: To validate that the observed phenotype is mediated by the CB1 receptor, you can:
-
Use a CB1 antagonist: Pre-treatment with a selective CB1 receptor antagonist, such as AM251, should block the effects of this compound.
-
Utilize genetic knockout/knockdown: Employ techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the CB1 receptor. The effects of this compound should be absent or significantly diminished in these modified systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent results at high concentrations of this compound. | The compound may be interacting with off-target receptors that are engaged at higher concentrations. | Perform a dose-response curve to determine the EC50 for the on-target effect and work at concentrations at or near this value. Conduct off-target screening to identify potential secondary targets. |
| Observed effects are not blocked by a CB1 receptor antagonist. | The phenotype may be due to an off-target effect or an experimental artifact. | Verify the activity and concentration of the antagonist. Screen this compound against a panel of likely off-target receptors (e.g., other GPCRs). |
| Cell viability is compromised at concentrations intended to be selective for CB1. | This compound may have off-target cytotoxic effects. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays. If cytotoxicity is observed, consider using a different cell line or a lower, non-toxic concentration of this compound. |
| Conflicting results are obtained in different cell lines. | The expression levels of the CB1 receptor or potential off-target receptors may vary between cell lines. | Characterize the expression levels of the CB1 receptor and any identified off-targets in the cell lines being used. |
Data Presentation
On-Target Pharmacological Profile of this compound
| Parameter | Receptor | Species | Value | Reference |
| EC50 | CB1 | Human (hCB1) | 1.4 nM | [2] |
| EC50 | CB1 | Rat (rCB1) | 8.6 nM | [2] |
| Ki | CB1 | Rat (rCB1) | 0.55 nM | [2] |
Illustrative Off-Target Profile for Synthetic Cannabinoids
Disclaimer: The following data is not specific to this compound but represents typical off-target interactions observed for the broader class of synthetic cannabinoids. This information is provided for illustrative purposes to guide off-target investigation strategies.
| Target Family | Representative Target | Interaction Type | Typical Affinity (Ki) / Potency (EC50/IC50) | Reference |
| Serotonin Receptors | 5-HT2A | Agonist/Antagonist | Micromolar range | [3][4] |
| 5-HT2B | Antagonist | Micromolar range | [3][4] | |
| Dopamine Receptors | D2 | Modulation | Varies | [5][6] |
| Opioid Receptors | Mu (µ) | Functional Interaction | Indirect | [7] |
| Other GPCRs | GPR55 | Antagonist | Micromolar range | [4] |
Experimental Protocols
1. Radioligand Binding Assay for Off-Target Screening
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a potential off-target receptor.
-
Materials:
-
Cell membranes expressing the off-target receptor of interest.
-
A suitable radioligand for the off-target receptor (e.g., [3H]-labeled antagonist).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted this compound or vehicle.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
-
2. β-Arrestin Recruitment Assay for Functional Off-Target Activity
This protocol outlines a cell-based assay to assess whether this compound can act as an agonist or antagonist at a potential off-target GPCR by measuring β-arrestin recruitment.[8][9][10][11]
-
Materials:
-
A cell line engineered to co-express the off-target GPCR and a β-arrestin reporter system (e.g., PathHunter® β-arrestin cells).[8][9]
-
Cell culture medium and supplements.
-
This compound stock solution.
-
A known agonist for the off-target receptor.
-
Assay buffer.
-
Detection reagents for the reporter system.
-
A luminometer.
-
-
Procedure:
-
Seed the engineered cells in a 96-well or 384-well plate and incubate overnight.[8]
-
Agonist Mode: Prepare serial dilutions of this compound in assay buffer and add to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound for a defined period, then add a known agonist for the off-target receptor at its EC80 concentration.
-
Incubate the plate for a time appropriate for the specific receptor (typically 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Analyze the data to determine the EC50 (agonist mode) or IC50 (antagonist mode) of this compound.
-
Visualizations
Caption: On-target signaling pathway of this compound via the CB1 receptor.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
References
- 1. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 4. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Endocannabinoid–Dopamine Interactions in Striatal Synaptic Plasticity [frontiersin.org]
- 6. A Brain on Cannabinoids: The Role of Dopamine Release in Reward Seeking and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. resources.revvity.com [resources.revvity.com]
AM8936 Dose-Response Curve: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with AM8936 dose-response curve generation.
Frequently Asked Questions (FAQs)
Q1: What is the expected EC50 for this compound?
A1: this compound is a potent cannabinoid receptor type-1 (CB1) agonist. Published data indicates EC50 values of 8.6 nM for rat CB1 (rCB1) and 1.4 nM for human CB1 (hCB1) in functional assays.[1] However, the exact EC50 can vary depending on the specific cell line, receptor expression levels, and the functional assay being used.
Q2: My dose-response curve is showing a "bell shape" or "U-shape". What could be the cause?
A2: A biphasic or "U-shaped" dose-response curve, where the response decreases at higher concentrations, can be observed with cannabinoids.[2] This phenomenon can be attributed to several factors:
-
Receptor Desensitization: At high concentrations, prolonged or strong agonist binding can lead to receptor desensitization and internalization, reducing the overall signal.[3]
-
Off-Target Effects: At higher concentrations, the compound may interact with other receptors or cellular targets, potentially causing an opposing effect that masks the primary response.[4]
-
Cell Viability Issues: High concentrations of the compound or the solvent (like DMSO) may induce cytotoxicity, leading to a decrease in the measured response.
Q3: Why is there no response or a very weak response to this compound in my assay?
A3: A lack of response could be due to several factors:
-
Cell Line Suitability: Ensure your cell line expresses a sufficient number of functional CB1 receptors.
-
Compound Integrity: Verify the purity and concentration of your this compound stock. Improper storage or handling can lead to degradation.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the signaling event. Consider optimizing assay parameters like incubation time or using a more sensitive detection method.
-
Incorrect Assay Conditions: Factors like serum in the media, pH, and temperature can all influence the outcome of the experiment.[5]
Q4: The results from my experiment are not reproducible. What are the common sources of variability?
A4: Reproducibility is key in cell-based assays.[6][7] Common sources of variability include:
-
Cell Passage Number: High passage numbers can lead to changes in cell characteristics, including receptor expression.[8][9] It is advisable to use cells within a defined passage number range.
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of a microplate can lead to significant variations in the results.[10]
-
Reagent Preparation: Inconsistent preparation of reagents, including the serial dilutions of this compound, can introduce errors.
-
Incubation Times: Precise and consistent incubation times are critical for reliable results.
Troubleshooting Guides
Issue 1: Unexpected Dose-Response Curve Shape (e.g., shallow, steep, or biphasic)
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Solubility Issues | Visually inspect the prepared dilutions for any precipitation. Consider using a different solvent or reducing the highest concentration tested. | Poor solubility at high concentrations can lead to an artificially flattened or descending curve. |
| Biphasic Effect | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay. | This will help determine if the decrease in response at high concentrations is due to cytotoxicity.[2] |
| Receptor Desensitization | Reduce the incubation time of the agonist with the cells. | Shorter incubation times may capture the initial activation signal before significant desensitization occurs.[3] |
| Off-Target Effects | Test the effect of a selective CB1 antagonist in your assay. | If the antagonist blocks the response at lower concentrations but not the atypical response at higher concentrations, it suggests off-target effects. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Uneven Cell Plating | Ensure thorough mixing of the cell suspension before and during plating. After plating, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. | A uniform cell monolayer is crucial for consistent results across wells.[10] |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to create a humidity barrier. | The outer wells are more prone to evaporation, which can concentrate reagents and affect cell growth. |
| Pipetting Errors | Use calibrated pipettes and practice proper pipetting technique, especially for serial dilutions. | Inaccurate dilutions are a major source of error in dose-response experiments. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular physiology and affect experimental outcomes.[8] |
Experimental Protocols
Representative Protocol: this compound-Induced cAMP Inhibition Assay
This protocol describes a common functional assay to determine the dose-response curve of a CB1 agonist like this compound by measuring the inhibition of forskolin-stimulated cAMP production.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human CB1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
One day before the assay, seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., serum-free media or HBSS) to create a range of concentrations. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Assay Procedure:
-
Wash the cells once with warm assay buffer.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the negative control.
-
Incubate for another predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% response) and the vehicle control (0% response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the EC50 and Hill slope.
-
Visualizations
Caption: this compound activates the CB1 receptor, leading to Gi protein-mediated inhibition of adenylyl cyclase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Individuality of Response to Cannabinoids: Challenges in Safety and Efficacy of Cannabis Products | MDPI [mdpi.com]
- 3. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lower efficacy: interaction with an inhibitory receptor or partial agonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
- 8. Troubleshooting Cell-based Assays - Eppendorf Latin America [eppendorf.com]
- 9. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 10. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhancing the Bioavailability of AM8936
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the bioavailability of the synthetic cannabinoid, AM8936.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
Q1: My in vivo experiments with this compound are showing low and variable exposure. What are the likely causes and how can I address this?
A1: Low and variable oral bioavailability is a common challenge for lipophilic compounds like this compound, which are classified as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability). The primary reasons are poor aqueous solubility leading to dissolution rate-limited absorption and potential first-pass metabolism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Ensure you have thoroughly characterized the solubility of your this compound batch in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Formulation Enhancement: The most effective strategy is to improve the dissolution rate through advanced formulation techniques. Consider the following options:
-
Lipid-Based Formulations: These are highly recommended for cannabinoids.[1] They can enhance solubility and may promote lymphatic transport, partially bypassing first-pass metabolism.[2]
-
Solid Dispersions: Creating a dispersion of this compound in a hydrophilic polymer can improve its dissolution rate.
-
Micronization/Nanoparticles: Reducing the particle size increases the surface area for dissolution.
-
Q2: I am developing a lipid-based formulation for this compound. What are the critical parameters to consider?
A2: When developing a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion, the choice of excipients is crucial.
Key Considerations:
-
Excipient Selection: Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound. The goal is to form a stable and fine emulsion upon dilution in aqueous media.
-
Formulation Ratio: Systematically vary the ratios of oil, surfactant, and co-solvent to identify the optimal formulation that provides the best emulsification and drug loading.
-
Droplet Size Analysis: After dispersion in an aqueous medium, the droplet size of the resulting emulsion should be in the nanometer range to maximize the surface area for absorption.
Q3: How do I assess the intestinal permeability of this compound in vitro?
A3: The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Q4: What are the key pharmacokinetic parameters I should be measuring in my in vivo studies, and what can I expect for a compound like this compound?
A4: In your in vivo pharmacokinetic studies, you should aim to determine the following parameters after oral administration:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
While specific data for this compound is not publicly available, we can look at data from a structurally similar synthetic cannabinoid, Nabilone, for illustrative purposes.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Nabilone (a synthetic cannabinoid) in Humans Following Oral Administration.
| Parameter | Value | Unit |
| Tmax | ~2 | hours |
| t1/2 (parent drug) | 2 | hours |
| t1/2 (metabolites) | 35 | hours |
| Bioavailability | ~20% (after first-pass metabolism) | % |
Source: Adapted from publicly available data on Nabilone pharmacokinetics.[3]
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Drugs (e.g., this compound)
Objective: To assess the dissolution rate of different formulations of this compound in biorelevant media.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution Media: Start with media simulating gastrointestinal conditions, such as Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to achieve sink conditions.[4]
-
Procedure: a. Pre-warm the dissolution medium to 37°C ± 0.5°C. b. Place a single dose of the this compound formulation into each dissolution vessel. c. Begin paddle rotation at a specified speed (e.g., 50-75 rpm). d. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium. e. Filter the samples immediately. f. Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess its potential for active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 21-25 days to allow for differentiation into a polarized monolayer.[5]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).[6]
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the this compound solution (at a known concentration) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At specified time points, collect samples from the basolateral side and analyze the concentration of this compound.
-
Permeability Measurement (Basolateral to Apical - B to A): a. Repeat the process, but add the this compound solution to the basolateral side and sample from the apical side.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
Objective: To determine the pharmacokinetic profile of an this compound formulation after oral administration in rodents (e.g., mice or rats).
Methodology:
-
Animal Preparation: Fast the animals overnight (with free access to water) before dosing.[7] Weigh each animal to calculate the correct dose volume.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous.
-
Oral Gavage Administration: a. Administer a single dose of the this compound formulation to each animal via oral gavage using a suitable gavage needle. b. The typical gavage volume should not exceed 10 mL/kg.[3]
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate route (e.g., tail vein, saphenous vein, or terminal cardiac puncture). b. Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of this compound in the plasma/serum samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
Mandatory Visualization
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for improving and assessing the bioavailability of this compound.
Caption: Decision tree for selecting a formulation strategy for this compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AM8936 Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AM8936 in cell-based assays. This compound is a potent and balanced cannabinoid receptor type-1 (CB1) agonist.[1][2][3] Variability in cell-based assays is a common challenge, and this resource aims to provide solutions to specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent agonist for the cannabinoid receptor type-1 (CB1).[1][3] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of CB1 by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, CB1 receptor activation can lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), as well as the activation of the mitogen-activated protein kinase (MAPK) pathway.[5][6]
Q2: What are the most common sources of variability in cell-based assays?
Variability in cell-based assays can arise from several factors, including:
-
Cell Health and Culture Conditions: Cell passage number, confluence, and overall health can significantly impact results.[7][8] Contamination, particularly with mycoplasma, can also lead to unreliable data.[9]
-
Reagent Quality and Handling: The quality and consistency of reagents, including media, serum, and the assay components themselves, are critical.[10][11] Improper storage or handling of reagents can lead to degradation and loss of activity.
-
Experimental Technique: Inconsistent pipetting, improper cell seeding, and variations in incubation times can introduce significant errors.[12][13][14]
-
Equipment: Uncalibrated or improperly maintained equipment, such as pipettes, incubators, and plate readers, can be a source of variability.[10]
-
Plate Selection: The type of microtiter plate used (e.g., clear, black, white) can affect the signal detection in different assay formats (absorbance, fluorescence, luminescence).[9][15]
Q3: How should I prepare and store this compound?
For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Typically, the compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at the recommended temperature, usually -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of the compound being tested.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before seeding. When plating, gently mix the cell suspension between pipetting to prevent settling. Pay attention to pipetting technique to dispense equal volumes into each well. |
| Edge Effects | "Edge effects" can occur in microplates due to uneven temperature and humidity. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a more uniform environment across the plate. |
| Pipetting Errors | Calibrate pipettes regularly.[13][14] Use fresh pipette tips for each replicate to avoid cross-contamination and ensure accurate volume dispensing.[13] When preparing serial dilutions, ensure thorough mixing at each step. |
| Cell Clumping | If cells are prone to clumping, consider using a cell-detaching agent that is gentle on the cells. You may also gently triturate the cell suspension through a small-gauge needle or a cell strainer to break up clumps before counting and seeding. |
Issue 2: Poor Signal-to-Background Ratio
A low signal-to-background ratio can make it difficult to detect a significant response to this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Assay Window | Optimize the concentration of the stimulating agent (if applicable) and the incubation time with this compound. Perform a time-course experiment to determine the optimal endpoint for your assay. |
| Low Cell Number | Ensure that a sufficient number of cells are seeded in each well. The optimal cell density will depend on the cell type and the specific assay being performed. |
| Inappropriate Plate Choice | For fluorescence assays, use black plates to reduce background fluorescence and light scattering.[15] For luminescence assays, use white plates to maximize the light signal.[9][15] |
| High Background Signal | Insufficient washing steps can lead to high background. Ensure that all washing steps are performed thoroughly. The blocking step is also critical; optimize the blocking buffer and incubation time to minimize non-specific binding.[8] |
Issue 3: Inconsistent Dose-Response Curve
An inconsistent or non-reproducible dose-response curve can make it challenging to determine the potency (e.g., EC50) of this compound accurately.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Passage Number | High-passage number cells can exhibit altered phenotypes and signaling responses.[16][17] It is recommended to use cells within a defined, low passage number range for all experiments. |
| Serum Variability | Batch-to-batch variability in fetal bovine serum (FBS) can significantly impact cell growth and signaling. Test new batches of FBS before use in critical experiments or consider using a serum-free medium if appropriate for your cell line. |
| Compound Degradation | Ensure that the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions of the compound for each experiment. |
| Incorrect Dilution Series | Carefully check the calculations for your serial dilutions. Pipetting errors during the preparation of the dilution series can lead to inaccuracies in the final concentrations. |
Experimental Protocols & Diagrams
Protocol: cAMP Measurement Assay
This protocol describes a common method for assessing the effect of this compound on intracellular cAMP levels in a cell line expressing the CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor
-
Assay medium: Serum-free DMEM
-
This compound
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
White, solid-bottom 384-well plates
Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in assay medium to the desired concentration.
-
Seed the cells into the wells of a 384-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay medium.
-
Remove the culture medium from the wells and add the this compound dilutions.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in assay medium at a concentration that induces a submaximal cAMP response.
-
Add the forskolin solution to all wells except the negative control wells.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound through the CB1 receptor.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues in this compound cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. youtube.com [youtube.com]
- 10. kosheeka.com [kosheeka.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. news-medical.net [news-medical.net]
- 14. bioivt.com [bioivt.com]
- 15. selectscience.net [selectscience.net]
- 16. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 17. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
AM8936 Protocol Refinement for Behavioral Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AM8936 in behavioral studies. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Troubleshooting Guide
This section addresses specific problems that may arise during behavioral experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no behavioral effect observed | - Improper drug preparation/solubility: this compound is lipophilic and may precipitate if not properly dissolved. - Inadequate dose: The selected dose may be too low to elicit a significant response. - Incorrect administration: Improper injection technique (e.g., subcutaneous instead of intraperitoneal) can affect absorption. - Compound degradation: Improper storage or handling of the this compound stock solution. | - Vehicle Selection: Use a vehicle appropriate for lipophilic compounds. A common vehicle is a mixture of ethanol (B145695), Emulphor (or Kolliphor EL), and saline (e.g., 1:1:18 or 5% ethanol, 5% Kolliphor EL, 90% saline). Prepare the solution by first dissolving this compound in ethanol, then adding the emulsifier, and finally bringing it to the final volume with saline while vortexing. - Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific behavioral assay and animal model. - Verify Administration Route: Ensure the intended administration route is consistently and accurately performed. - Storage: Store this compound as a solid at -20°C. Prepare fresh solutions for each experiment or store aliquots of the stock solution at -20°C for a limited time. Avoid repeated freeze-thaw cycles. |
| High variability in behavioral responses | - Inconsistent drug preparation: Variations in the preparation of the dosing solution between batches. - Individual differences in animal metabolism: Natural variations in how animals metabolize the compound. - Stress-induced variability: Handling and injection stress can influence behavioral outcomes. - Environmental factors: Differences in lighting, noise, or temperature in the testing environment. | - Standardize Solution Preparation: Follow a strict, standardized protocol for preparing the this compound solution for every experiment. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. - Habituation: Habituate animals to the experimental procedures, including handling and injections, for several days before the actual experiment. - Controlled Environment: Maintain a consistent and controlled experimental environment (e.g., light levels, temperature, and background noise). |
| Unexpected or paradoxical behavioral effects | - Off-target effects: Although a potent CB1 agonist, high concentrations might lead to interactions with other receptors. - Biphasic dose-response: Cannabinoid agonists can sometimes exhibit biphasic effects, where low and high doses produce opposite outcomes.[1] - Metabolite activity: Active metabolites of this compound could contribute to the overall behavioral phenotype. | - Dose Reduction: Test lower doses to see if the unexpected effects are dose-dependent. - Pharmacological blockade: Use a CB1 receptor antagonist (e.g., rimonabant (B1662492) or AM251) to confirm that the observed effects are mediated by the CB1 receptor. - Literature Review: Consult literature on similar cannabinoid compounds for potential off-target activities or known active metabolites. |
| Sedation or motor impairment confounding results | - High dose: The dose used may be producing sedative effects that interfere with the interpretation of the behavioral assay (e.g., reduced exploration in an anxiety test due to sedation rather than anxiolysis). | - Motor Activity Assessment: Always include a measure of general locomotor activity (e.g., open field test) to assess for potential motor-impairing effects of the administered dose.[2] - Dose Adjustment: If significant motor impairment is observed, reduce the dose to a level that does not cause sedation but still produces the desired behavioral effect. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and balanced agonist for the cannabinoid receptor type 1 (CB1).[3][4][5] Its primary mechanism of action is to bind to and activate CB1 receptors, which are predominantly found in the central nervous system. This activation mimics the effects of endogenous cannabinoids.
2. What is a suitable vehicle for in vivo administration of this compound?
Due to its lipophilic nature, this compound requires a vehicle that can effectively solubilize it for in vivo administration. A commonly used vehicle for synthetic cannabinoids is a mixture of ethanol, a non-ionic surfactant like Kolliphor EL (formerly Cremophor EL) or Emulphor, and physiological saline. A typical ratio is 1:1:18 (ethanol:emulsifier:saline) or a formulation with 5% of each of the solubilizing agents and 90% saline.
3. What are the expected behavioral effects of this compound in rodents?
As a CB1 agonist, this compound is expected to produce a range of behavioral effects characteristic of the "cannabinoid tetrad":
-
Antinociception (analgesia): Reduced response to painful stimuli.
-
Hypothermia: A decrease in body temperature.
-
Catalepsy: A state of immobility and muscular rigidity.
-
Hypoactivity: A reduction in spontaneous movement.[6]
Additionally, depending on the dose and the specific behavioral test, it may also show anxiolytic or anxiogenic effects.
4. How should this compound be stored?
This compound should be stored as a solid in a cool, dark, and dry place, typically at -20°C. Solutions should be prepared fresh for each experiment. If a stock solution is prepared, it should be stored in small aliquots at -20°C to minimize freeze-thaw cycles and for a limited duration, as the stability in solution over long periods may not be guaranteed.
5. Are there known off-target effects for this compound?
While this compound is a potent CB1 agonist, the potential for off-target effects, especially at higher doses, cannot be entirely ruled out without specific studies. Researchers should consider using a CB1 antagonist to confirm that the observed behavioral effects are indeed mediated by the CB1 receptor.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound based on available literature.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Receptor | Assay | Value | Reference |
| Rat CB1 (rCB1) | Ki | 0.55 nM | [7] |
| Rat CB1 (rCB1) | EC50 | 8.6 nM | [7] |
| Human CB1 (hCB1) | EC50 | 1.4 nM | [7] |
Table 2: In Vivo Behavioral Effects of this compound in Rodents
| Behavioral Assay | Species | Dose Range | Observed Effect | Reference |
| Hot Plate Test | Mouse | 0.1 - 1 mg/kg (i.p.) | Dose-dependent increase in response latency (antinociception) | [4] |
| Open Field Test | Mouse | 0.1 - 1 mg/kg (i.p.) | Dose-dependent decrease in locomotor activity | [4] |
| Ring Immobility Test | Mouse | 0.1 - 1 mg/kg (i.p.) | Dose-dependent increase in catalepsy | [4] |
| Rectal Temperature | Mouse | 0.1 - 1 mg/kg (i.p.) | Dose-dependent decrease in body temperature | [4] |
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound powder
-
Ethanol (100%, non-denatured)
-
Kolliphor EL (or Emulphor)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of ethanol to completely dissolve the powder. For example, for a final vehicle composition of 5% ethanol, 5% Kolliphor EL, and 90% saline, first dissolve the this compound in the 5% ethanol volume.
-
Add the Kolliphor EL to the ethanol-drug mixture and vortex thoroughly until a clear solution is formed.
-
Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation. Bring the solution to the final desired volume with saline.
-
The final solution should be a clear emulsion. If precipitation is observed, the preparation should be repeated with adjustments to the solubilizing agents' concentrations or sonication.
-
Hot Plate Test for Antinociception
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Gently place the animal on the hot plate and start a stopwatch.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Stop the stopwatch as soon as a nociceptive response is observed and record the latency.
-
Immediately remove the animal from the hot plate to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) should be established to avoid injury.
-
Administer this compound or vehicle i.p.
-
Measure the response latency at different time points after injection (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the antinociceptive effect.
-
Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with a floor divided into a grid of equal squares. The center of the arena is typically defined as the central squares.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle i.p. at a predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 5-15 minutes) using a video camera mounted above the arena.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in total distance traveled is indicative of hypoactivity.
-
Elevated Plus Maze for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle i.p. at a predetermined time before the test.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session with a video camera and analyze the time spent in the open and closed arms, as well as the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Visualizations
Caption: CB1 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound Behavioral Studies.
Caption: Troubleshooting Logic for Lack of Behavioral Effect.
References
- 1. kris.kcl.ac.uk [kris.kcl.ac.uk]
- 2. Behavioral effects of the novel potent cannabinoid CB1 agonist AM 4054 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Antinociceptive Responses to Alcohol in DBA/2J and C57BL/6J Inbred Male and Female Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing AM8936-Induced Adverse Effects
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the novel Myeloid Kinase 8 (MK8) inhibitor, AM8936, in animal models. Below are strategies to anticipate, monitor, and manage common adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in animal models?
A1: Based on preclinical studies, the most frequently reported adverse effects associated with this compound administration in rodent models include myelosuppression (neutropenia, thrombocytopenia), hepatotoxicity (elevated liver enzymes), gastrointestinal toxicity (diarrhea, weight loss), and potential cardiotoxicity (QT interval prolongation). The severity of these effects is often dose-dependent.
Q2: How can I proactively monitor for these adverse effects during my study?
A2: A comprehensive monitoring plan is crucial. This should include regular body weight measurements, daily clinical observations, complete blood counts (CBCs) at baseline and selected timepoints, serum biochemistry panels to assess liver function, and electrocardiogram (ECG) monitoring for cardiovascular effects.
Q3: Are there any known mechanisms contributing to this compound-induced toxicities?
A3: this compound is a potent inhibitor of MK8, a kinase involved in myeloid cell proliferation and survival. The primary mechanism of myelosuppression is on-target inhibition of MK8 in hematopoietic progenitor cells. Off-target effects on other kinases are being investigated as potential causes for hepatotoxicity and cardiotoxicity.
Q4: Can the formulation or route of administration influence the adverse effect profile?
A4: Yes, the vehicle, concentration, and route of administration can significantly impact the pharmacokinetic and toxicity profiles of this compound. For instance, oral gavage may lead to more pronounced gastrointestinal effects compared to intravenous injection. It is recommended to conduct pilot studies to determine the optimal formulation and administration route for your specific animal model.
Troubleshooting Guides by Adverse Effect
Myelosuppression (Neutropenia & Thrombocytopenia)
Problem: A significant drop in neutrophil and/or platelet counts is observed following this compound treatment.
Troubleshooting Steps:
-
Confirm On-Target Effect: The primary pharmacology of this compound is expected to cause some degree of myelosuppression. Compare the observed nadir and recovery kinetics with established data for this compound.
-
Dose Reduction: Consider a dose reduction of this compound in subsequent cohorts to find a balance between efficacy and manageable myelosuppression.
-
Supportive Care: For severe neutropenia, consider the use of supportive care measures such as prophylactic antibiotics to prevent opportunistic infections, in consultation with veterinary staff. The administration of growth factors like G-CSF may be explored to accelerate neutrophil recovery, though this can confound some study endpoints.
-
Monitoring: Increase the frequency of CBC monitoring to track the depth and duration of the cytopenias.
Experimental Protocol: Monitoring Myelosuppression
-
Baseline Blood Collection: Collect 50-100 µL of whole blood via tail vein or saphenous vein puncture prior to the first dose of this compound.
-
Sample Processing: Place blood in EDTA-coated tubes and analyze using a calibrated hematology analyzer for animal blood.
-
Post-Dosing Collection: Repeat blood collection at regular intervals (e.g., weekly, or more frequently around the expected nadir).
-
Data Analysis: Analyze data for changes in absolute neutrophil count (ANC) and platelet count (PLT) relative to baseline and vehicle-treated control animals.
Quantitative Data Summary: Myelosuppression
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
| ANC Nadir (x10³/µL) | 4.5 ± 0.8 | 2.1 ± 0.5 | 0.9 ± 0.3 |
| Platelet Nadir (x10³/µL) | 950 ± 150 | 450 ± 90 | 210 ± 60 |
| Time to Nadir (Days) | N/A | 7 | 5 |
| Time to Recovery (Days) | N/A | 14 | 21 |
Data are presented as mean ± standard deviation.
Diagram: Myelosuppression Management Workflow
Caption: Workflow for managing myelosuppression.
Hepatotoxicity
Problem: Elevation in serum Alanine Aminotransferase (ALT) and/or Aspartate Aminotransferase (AST) levels.
Troubleshooting Steps:
-
Rule Out Other Causes: Ensure that the observed hepatotoxicity is not due to other factors such as the vehicle, co-administered drugs, or underlying conditions in the animal model.
-
Dose and Schedule Modification: A lower dose or an intermittent dosing schedule (e.g., 5 days on, 2 days off) may mitigate liver enzyme elevations while maintaining therapeutic exposure.
-
Hepatoprotectants: The co-administration of a hepatoprotective agent like N-acetylcysteine (NAC) could be considered, but its potential impact on this compound efficacy must be evaluated.
-
Histopathology: At the study endpoint, collect liver tissue for histopathological analysis to characterize the nature and severity of the liver injury.
Experimental Protocol: Monitoring Hepatotoxicity
-
Serum Collection: Collect blood at baseline and specified time points. Allow blood to clot and centrifuge to separate serum.
-
Biochemistry Analysis: Use a certified clinical chemistry analyzer to measure ALT and AST levels.
-
Histology: At necropsy, fix a section of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides.
Quantitative Data Summary: Hepatotoxicity Markers
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Peak ALT (U/L) | 40 ± 10 | 120 ± 30 | 450 ± 90 |
| Peak AST (U/L) | 55 ± 12 | 180 ± 45 | 620 ± 150 |
| Histology Finding | No Abnormalities | Mild Hepatocellular Vacuolation | Moderate Multifocal Necrosis |
Data are presented as mean ± standard deviation.
Diagram: Investigating Hepatotoxicity
Caption: Decision pathway for elevated liver enzymes.
Gastrointestinal (GI) Toxicity
Problem: Animals exhibit diarrhea and/or significant body weight loss (>15%).
Troubleshooting Steps:
-
Supportive Care: Provide nutritional support with palatable, high-calorie food supplements and ensure easy access to hydration, such as hydrogels or subcutaneous fluid administration if dehydration is apparent.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications like loperamide (B1203769) can be considered. Administer at a low dose and monitor for efficacy and potential adverse effects.
-
Dose Interruption: A brief "drug holiday" of 1-2 days can allow for GI recovery, after which dosing may be resumed, potentially at a lower level.
-
Body Weight Monitoring: Increase the frequency of body weight measurement to daily to allow for early intervention if rapid weight loss occurs.
Quantitative Data Summary: GI Toxicity
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Max Body Weight Loss (%) | < 2% | 8% ± 3% | 18% ± 5% |
| Incidence of Diarrhea | 0% | 30% | 80% |
| Food Consumption ( g/day ) | 5.1 ± 0.5 | 4.2 ± 0.7 | 2.5 ± 0.9 |
Data are presented as mean ± standard deviation or incidence.
Diagram: Hypothetical this compound Signaling Pathway
Caption: Postulated mechanism of this compound action and toxicity.
Validation & Comparative
AM8936 Under the Magnifying Glass: A Comparative Analysis of CB1 Receptor Agonists
For researchers, scientists, and professionals in drug development, the quest for potent and selective cannabinoid receptor 1 (CB1R) agonists is a continuous journey. Among the myriad of synthetic cannabinoids, AM8936 has emerged as a compound of interest. This guide provides an objective comparison of this compound with two other widely studied CB1 agonists, WIN 55,212-2 and CP 55,940, supported by experimental data to delineate their performance and signaling profiles.
This compound, a nabilone (B1677615) analog, has been characterized as a balanced and potent CB1 agonist.[1][2][3] The term "balanced" suggests that it activates both G-protein-dependent and β-arrestin-dependent signaling pathways without significant bias, a crucial characteristic for predicting in vivo effects and potential therapeutic applications.[1][2][3] This guide will delve into the quantitative comparison of its binding affinity and functional efficacy against the classical CB1 agonists WIN 55,212-2 and CP 55,940.
Quantitative Comparison of CB1 Agonists
The following tables summarize the key quantitative parameters for this compound, WIN 55,212-2, and CP 55,940, including their binding affinities (Ki) and functional efficacies (EC50) at the CB1 receptor. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: CB1 Receptor Binding Affinity (Ki)
| Compound | Ki (nM) - Human CB1 | Ki (nM) - Rat CB1 | Reference(s) |
| This compound | Not Reported | 0.55 | [3] |
| WIN 55,212-2 | 1.9 - 62.3 | 2.9 - 11 | [4][5] |
| CP 55,940 | 0.94 - 6.9 | 0.68 - 1.9 | [5][6] |
Table 2: CB1 Receptor Functional Efficacy (EC50)
| Compound | EC50 (nM) - G-protein Activation (hCB1) | EC50 (nM) - β-arrestin Recruitment (hCB1) | Reference(s) |
| This compound | 1.4 | Not Reported | [3] |
| WIN 55,212-2 | 5.5 - 564 | 309 (GIRK activation) | [7][8][9] |
| CP 55,940 | 0.04 - 64 | Varies | [7][8] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of CB1 receptor activation by these agonists, it is essential to visualize the downstream signaling cascades and the experimental setups used to measure them.
CB1 Receptor Signaling Pathways
Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates two primary signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
Caption: CB1 receptor signaling cascades upon agonist binding.
Experimental Workflow: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.[2][10][11][12]
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Experimental Workflow: β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated CB1 receptor, often using enzyme-fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.[1][13][14][15][16]
Caption: Workflow for a β-arrestin recruitment assay.
Detailed Experimental Protocols
Radioligand Competitive Binding Assay[17][18][19][20][21]
-
Membrane Preparation: Whole brains from rodents or cells expressing the human CB1 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay: In a 96-well plate, membrane homogenates (typically 10-50 µg of protein) are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP 55,940 at a concentration close to its Kd) and a range of concentrations of the unlabeled test compound (e.g., this compound, WIN 55,212-2, or CP 55,940).
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay[2][10][11][12][22]
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay: In a 96-well plate, membrane homogenates (10-20 µg of protein) are incubated in an assay buffer containing GDP (e.g., 10-30 µM), [³⁵S]GTPγS (e.g., 0.05-0.1 nM), and varying concentrations of the agonist.
-
Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Agonist-stimulated binding is calculated by subtracting non-specific binding from the total binding in the presence of the agonist. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined by fitting the data to a sigmoidal dose-response curve.
β-arrestin Recruitment Assay (PathHunter® Assay)[1][13][14][15][16]
-
Cell Culture: CHO-K1 or HEK293 cells stably co-expressing the human CB1 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoveRx PathHunter® system) are cultured under standard conditions.
-
Assay: Cells are harvested and seeded into 384-well plates. The cells are then treated with varying concentrations of the test agonists.
-
Incubation: The plates are incubated at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the complemented β-galactosidase enzyme is added to each well. The plate is incubated at room temperature for 60 minutes in the dark.
-
Measurement: The chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The EC50 and Emax values for β-arrestin recruitment are determined by plotting the luminescent signal against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound presents itself as a potent CB1 agonist with a seemingly balanced signaling profile. Its high binding affinity and functional potency place it in the same league as established CB1 agonists like WIN 55,212-2 and CP 55,940. However, a comprehensive understanding of its potential therapeutic advantages or disadvantages requires direct comparative studies that evaluate its functional selectivity in both G-protein and β-arrestin pathways side-by-side with other standard agonists. The detailed protocols provided here offer a framework for conducting such crucial experiments, which will be instrumental in further elucidating the pharmacological nuances of this compound and its potential for future drug development.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacology and signal transduction of the human cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Analysis of the Synthetic Cannabinoids AM8936 and Nabilone for Cannabinoid Receptor Research
A detailed examination of the pharmacological profiles of the novel CB1 agonist AM8936 and the established therapeutic agent nabilone (B1677615), providing researchers with key comparative data and methodologies for future investigations.
In the landscape of cannabinoid research, the development of novel agonists with distinct pharmacological properties is crucial for dissecting the complex signaling of the endocannabinoid system and for the potential development of new therapeutics. This guide provides a comparative overview of two synthetic cannabinoids: this compound, a recently developed potent CB1 receptor agonist, and nabilone, a clinically used antiemetic. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their receptor binding affinities, functional activities, and the experimental protocols used to determine these characteristics.
Introduction to this compound and Nabilone
Nabilone is a synthetic cannabinoid that has been available for clinical use for several decades, primarily for the management of chemotherapy-induced nausea and vomiting.[1][2][3] It acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2] this compound is a more recently synthesized analog of nabilone, designed and characterized as a potent and balanced CB1 receptor agonist.[4] Its development stems from structure-activity relationship (SAR) studies aimed at optimizing the pharmacophore of the hexahydrocannabinol (B1216694) template represented by nabilone.[4]
Chemical Structures
The chemical structures of this compound and nabilone are presented below. This compound is a nabilone analog featuring a C6'-cyano-substituted side chain.[4]
Nabilone Chemical Formula: C₂₄H₃₆O₃ Image of the chemical structure of Nabilone
ngcontent-ng-c4139270029="" class="ng-star-inserted">
This compound Chemical Formula: C₂₅H₃₃NO₃ Image of the chemical structure of this compound
Receptor Binding Affinity
The binding affinity of a compound for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand.
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | CB1 | 0.55 | Rat | [5] |
| Nabilone | CB1 | 2.2 | Human | |
| CB2 | 1.8 | Human |
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Compound | Assay | Receptor | EC50 (nM) | Species | Reference |
| This compound | [³⁵S]GTPγS Binding | rCB1 | 8.6 | Rat | [5] |
| hCB1 | 1.4 | Human | [5] | ||
| Nabilone | [³⁵S]GTPγS Binding | CB1 | More effective than Δ⁹-THC | Mouse |
Signaling Pathways and Experimental Workflows
The activation of CB1 receptors by agonists like this compound and nabilone initiates a cascade of intracellular signaling events. Both compounds are known to signal through G-protein-coupled pathways. The following diagrams illustrate the general signaling pathway for CB1 receptor activation and the workflows for the key experimental assays used to characterize these compounds.
Caption: General signaling pathway of a cannabinoid agonist at the CB1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a generalized method for determining the binding affinity of a test compound for cannabinoid receptors.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells stably expressing human CB1 or rat brain tissue).
-
The cells or tissue are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or nabilone) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a potent unlabeled cannabinoid agonist.
3. Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with cold buffer to remove any unbound radioactivity.
4. Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Binding Assay
This assay measures the G-protein activation following agonist binding to a G-protein coupled receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the cannabinoid receptor and the relevant G-proteins, similar to the radioligand binding assay.
2. Assay Reaction:
-
The assay is performed in a 96-well plate.
-
The prepared membranes are incubated with increasing concentrations of the test agonist (this compound or nabilone).
-
A fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) and GDP are added to the reaction mixture.
-
In the presence of an agonist, the receptor activates the G-protein, which then exchanges GDP for [³⁵S]GTPγS.
3. Incubation and Filtration:
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
4. Detection and Data Analysis:
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
The data are analyzed using non-linear regression to generate a dose-response curve and determine the EC50 and Emax (maximum effect) values for the agonist.
Summary and Conclusion
This comparative guide provides a snapshot of the pharmacological properties of this compound and nabilone. This compound emerges as a highly potent CB1 receptor agonist, with a Ki value in the sub-nanomolar range for the rat CB1 receptor and potent functional activity at both rat and human CB1 receptors.[5] Nabilone, while a clinically effective medication, displays slightly lower binding affinities for both CB1 and CB2 receptors compared to the reported affinity of this compound for CB1.
The provided experimental protocols offer a foundational understanding of the methodologies used to characterize these compounds. For researchers investigating the endocannabinoid system, this compound represents a valuable tool for probing CB1 receptor function with high potency. Nabilone remains a relevant comparator as a clinically approved cannabinoid with a well-documented profile. The data and protocols presented here are intended to facilitate further research and a deeper understanding of the structure-activity relationships of synthetic cannabinoids.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Effects of the Potent CB1 Agonist AM8936 with Cannabinoid Receptor 1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent cannabinoid receptor 1 (CB1) agonist, AM8936, with established CB1 antagonists, rimonabant (B1662492) (an inverse agonist) and AM4113 (a neutral antagonist). The data presented herein is essential for researchers seeking to validate the CB1-mediated effects of this compound in preclinical studies. This document summarizes key pharmacological data, outlines detailed experimental protocols for in vitro validation, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and the selected CB1 antagonists. This quantitative data is crucial for designing experiments to effectively probe the CB1 receptor system.
| Compound | Receptor | Assay Type | Value | Species | Reference |
| This compound | CB1 | Ki | 0.55 nM | Rat | [1] |
| hCB1 | EC50 | 1.4 nM | Human | [1] | |
| rCB1 | EC50 | 8.6 nM | Rat | [1] | |
| Rimonabant | CB1 | Ki | 1.8 nM | Human | |
| CB2 | Ki | 514 nM | Human | ||
| AM4113 | CB1 | Kd | 0.89 nM | - | |
| CB1 | IC50 | 25.5 nM | - |
Table 1: In Vitro Pharmacological Data. This table provides key binding affinity (Ki, Kd) and functional potency (EC50, IC50) values for this compound, rimonabant, and AM4113 at the CB1 and CB2 receptors.
In Vivo Validation of this compound's CB1-Mediated Effects
Direct evidence for the validation of this compound's effects via CB1 receptor antagonism comes from in vivo studies. In a drug discrimination study in male rats, the potent full CB1 agonist AM2201 was used as a training drug. This compound fully substituted for the discriminative stimulus effects of AM2201, indicating a shared mechanism of action through CB1 receptor agonism. Crucially, pretreatment with the CB1 antagonist rimonabant significantly blocked the discriminative-stimulus effects of AM2201 in a dose-dependent manner.[2] Given that this compound fully substitutes for AM2201, it can be inferred that rimonabant would similarly antagonize the in vivo behavioral effects of this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to enable researchers to replicate and validate these findings.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membranes from cells expressing the CB1 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 agonist/antagonist
-
Test compound (e.g., this compound, rimonabant, AM4113)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of the radioligand with the CB1 receptor-expressing membranes in the binding buffer.
-
Add increasing concentrations of the test compound to compete with the radioligand for binding to the receptor.
-
To determine non-specific binding, include a set of tubes with a high concentration of a known, non-radiolabeled CB1 ligand.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.
Materials:
-
Membranes from cells expressing the CB1 receptor
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test compound (e.g., this compound)
-
CB1 antagonist (e.g., rimonabant or AM4113) for validation experiments
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Pre-incubate the CB1 receptor-expressing membranes with GDP to ensure G-proteins are in their inactive state.
-
Add increasing concentrations of the agonist (this compound) to the membranes in the assay buffer.
-
To test for antagonism, pre-incubate the membranes with the antagonist (rimonabant or AM4113) before adding the agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the CB1 receptor signaling pathway and the workflows for the described experimental protocols.
Caption: CB1 Receptor Signaling Pathway.
Caption: Radioligand Displacement Binding Assay Workflow.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
References
Head-to-Head Comparison: AM8936 and CP55,940 - A Guide for Researchers
This guide provides a detailed, data-driven comparison of the synthetic cannabinoid receptor agonists AM8936 and CP55,940, designed for researchers, scientists, and drug development professionals. The information presented is collated from publicly available scientific literature.
Introduction
This compound and CP55,940 are potent synthetic agonists of the cannabinoid receptors, primarily targeting the CB1 and CB2 receptors. While both are utilized as research tools to investigate the endocannabinoid system, they exhibit distinct pharmacological profiles. CP55,940 is a well-characterized, non-selective agonist with high affinity for both CB1 and CB2 receptors.[1][2][3] this compound, a newer nabilone (B1677615) analog, is described as a potent and efficacious CB1 receptor agonist.[1][2][4] This guide will compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize their known signaling pathways.
Quantitative Data Summary
The following tables summarize the reported binding affinities (Ki) and functional activities (EC50/IC50) of this compound and CP55,940 at the cannabinoid receptors. It is important to note that the experimental conditions, such as the species from which the receptors were derived (human or rat) and the specific cell lines or tissues used, can influence the measured values.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Species | Ki (nM) | Reference(s) |
| This compound | CB1 | Rat | 0.55 | [4] |
| CB2 | - | No data available | ||
| CP55,940 | CB1 | - | 0.58 | [1] |
| CB2 | - | 0.68 | [1] |
Table 2: Functional Activity (EC50/IC50)
| Compound | Assay | Receptor | Species | Value (nM) | Reference(s) |
| This compound | Functional Agonist Assay | CB1 | Rat | 8.6 (EC50) | [4] |
| Functional Agonist Assay | CB1 | Human | 1.4 (EC50) | [4] | |
| CP55,940 | GTPγS Binding | CB1 | - | 3.4 (EC50) | |
| cAMP Inhibition | CB1 | - | 1.83 (IC50) | ||
| cAMP Inhibition | CB2 | - | 2.89 (IC50) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the data.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the cannabinoid receptors by the unlabeled test compounds (this compound or CP55,940).
Materials:
-
Membrane preparations from cells expressing human or rat CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Test compounds: this compound, CP55,940.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes (20-50 µg of protein) with a fixed concentration of [³H]CP55,940 and varying concentrations of the unlabeled test compound.
-
Incubations are typically carried out in a total volume of 1 ml of assay buffer at 30°C for 60-90 minutes.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 1 µM WIN 55,212-2).
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and CP55,940 in stimulating G-protein activation.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Test compounds: this compound, CP55,940.
-
GDP (Guanosine diphosphate).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Unlabeled GTPγS.
Procedure:
-
Pre-incubate the cell membranes (10-20 µg of protein) with GDP (typically 10-30 µM) in the assay buffer on ice.
-
Add varying concentrations of the test compound and incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.
-
Plot the specific binding as a function of the agonist concentration and analyze using non-linear regression to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Objective: To determine the potency (IC50) of this compound and CP55,940 in inhibiting forskolin-stimulated cAMP production.
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds: this compound, CP55,940.
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based).
Procedure:
-
Plate the cells in a suitable multi-well format and allow them to attach.
-
Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration and analyze using non-linear regression to determine the IC50 value.
Signaling Pathways
Both this compound and CP55,940 are G-protein coupled receptor (GPCR) agonists. Their binding to cannabinoid receptors initiates a cascade of intracellular signaling events.
CP55,940 Signaling Pathway
CP55,940 is a well-established non-selective CB1/CB2 agonist that couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. Additionally, the βγ subunits of the dissociated G-protein can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. CP55,940 has also been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and induce β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as G-protein-independent signaling.
Caption: Signaling pathway of the non-selective cannabinoid agonist CP55,940.
This compound Signaling Pathway
This compound is characterized as a "balanced and potent CB1 agonist in functional assays".[1][2] This suggests that it primarily acts through the canonical G-protein signaling pathway associated with CB1 receptor activation, which involves coupling to Gi/o proteins. This activation is expected to lead to the inhibition of adenylyl cyclase and modulation of downstream effectors similar to other classical cannabinoid agonists. However, detailed studies on its potential for biased agonism (i.e., preferential activation of certain signaling pathways over others, such as G-protein vs. β-arrestin pathways) are not extensively available in the public domain.
Caption: Presumed primary signaling pathway of the CB1 receptor agonist this compound.
Head-to-Head Comparison and Discussion
Receptor Affinity and Selectivity:
Functional Activity:
Both compounds are potent and efficacious agonists. For the CB1 receptor, both this compound and CP55,940 exhibit low nanomolar potency in functional assays. This compound shows a particularly high potency at the human CB1 receptor (EC50 = 1.4 nM).[4] CP55,940 is also highly potent in stimulating G-protein binding and inhibiting cAMP production via both CB1 and CB2 receptors. The description of this compound as a "balanced" agonist suggests that it effectively engages the primary G-protein signaling pathway without significant bias towards other pathways, although more detailed studies are needed to confirm this.
In Vivo Effects:
Both this compound and CP55,940 are reported to be potent and efficacious in vivo.[4] The in vivo effects of cannabinoid agonists are complex and depend on the specific animal model and behavioral paradigm being studied. The high potency of both compounds necessitates careful dose selection in in vivo experiments.
Conclusion
This compound and CP55,940 are valuable pharmacological tools for probing the endocannabinoid system. The key differentiating factor based on current literature is receptor selectivity, with CP55,940 being a non-selective CB1/CB2 agonist and this compound being a potent CB1 agonist with an uncharacterized CB2 profile. The choice between these two compounds will depend on the specific research question. For studies investigating the distinct roles of CB1 and CB2 receptors, a more selective compound would be preferable. For general studies on the effects of potent cannabinoid agonism, either compound could be suitable, with the understanding of their different selectivity profiles. Further research into the CB2 receptor affinity and detailed signaling pathways of this compound is warranted to provide a more complete comparative profile.
References
AM8936: A Profile of a Potent Cannabinoid Receptor 1 Agonist and its Selectivity
For Researchers, Scientists, and Drug Development Professionals
AM8936 has been identified as a potent and balanced agonist for the Cannabinoid Receptor 1 (CB1), demonstrating high affinity in binding assays and robust activity in functional studies.[1][2] This comparison guide provides a detailed overview of the available data on this compound's receptor selectivity, outlines the experimental methodologies used to determine these characteristics, and offers a comparative context with its structural predecessor, AM2389.
Quantitative Analysis of Receptor Binding and Functional Activity
While extensive selectivity profiling data for this compound against a broad panel of receptors is not currently available in the public domain, its high potency at the CB1 receptor is well-documented. The following table summarizes the key binding affinity and functional activity values for this compound at the CB1 receptor. For comparative purposes, data for the related compound AM2389 is also included, which suggests a selectivity profile favoring the CB1 receptor for this chemical series.
| Compound | Receptor | Parameter | Value (nM) | Species |
| This compound | CB1 | Ki | 0.55 | Rat |
| hCB1 | EC50 | 1.4 | Human | |
| rCB1 | EC50 | 8.6 | Rat | |
| AM2389 | CB1 | Ki | 0.16 | Not Specified |
| CB2 | Ki | 4.16 | Not Specified | |
| Selectivity | CB1 vs CB2 | Ki Ratio | 26-fold |
hCB1: human Cannabinoid Receptor 1; rCB1: rat Cannabinoid Receptor 1. Ki: Inhibition Constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of functional potency.
Experimental Methodologies
The determination of receptor binding affinity and functional activity is critical for characterizing the selectivity profile of a compound like this compound. The following are detailed protocols for standard assays used in cannabinoid receptor research.
Radioligand Displacement Assay for Binding Affinity (Ki)
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Workflow for Radioligand Displacement Assay
Caption: Workflow of a radioligand displacement assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CB1 or CB2) are prepared from cultured cells or tissue homogenates.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940 for cannabinoid receptors) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay for Functional Activity (EC50)
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist. Agonist binding to a Gi/o-coupled receptor, such as CB1, stimulates the exchange of GDP for GTP on the α-subunit of the G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable signal.
Signaling Pathway for CB1 Receptor Activation
Caption: CB1 receptor signaling pathway upon agonist binding.
Protocol:
-
Membrane Preparation: As with the binding assay, cell membranes expressing the GPCR of interest are prepared.
-
Assay Buffer: Membranes are resuspended in an assay buffer containing GDP to facilitate the binding of [³⁵S]GTPγS upon receptor activation.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the agonist (e.g., this compound).
-
Termination: The reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.
Off-Target Selectivity Profiling
A comprehensive understanding of a compound's selectivity requires screening against a panel of other receptors, ion channels, and enzymes. This is crucial to identify potential off-target effects that could lead to undesirable side effects. While specific off-target screening data for this compound is not publicly available, such studies are a standard component of drug development. A typical approach involves:
-
Primary Screening: The compound is tested at a single high concentration (e.g., 10 µM) against a broad panel of targets.
-
Secondary Screening: For any "hits" from the primary screen (e.g., >50% inhibition), full dose-response curves are generated to determine the IC50 or Ki values at these off-targets.
The lack of publicly available broad selectivity data for this compound limits a complete assessment of its off-target profile. However, the data available for its precursor, AM2389, which shows a 26-fold selectivity for CB1 over CB2, suggests that the chemical scaffold is amenable to achieving receptor subtype selectivity.[3] Further studies would be required to fully elucidate the selectivity profile of this compound against a wider range of receptors.
References
Cross-Validation of AM8936: A Comparative Analysis Against Nabilone and AM2389
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the findings for AM8936, a potent cannabinoid receptor 1 (CB1) agonist. Its performance is objectively compared with its parent compound, nabilone (B1677615), and a structurally related potent analog, AM2389. The information presented herein is collated from publicly available experimental data to facilitate a clear comparison of their in vitro and in vivo pharmacological profiles.
In Vitro Pharmacological Profile: A Comparative Overview
This compound emerges as a high-affinity and potent CB1 receptor agonist, demonstrating comparable or superior performance to its predecessors in key in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for this compound, nabilone, and AM2389 at the human and rat CB1 receptors.
Table 1: Comparative CB1 Receptor Binding Affinities (Ki)
| Compound | Receptor Species | Ki (nM) | Reference |
| This compound | rat CB1 | 0.55 | [1] |
| AM2389 | human CB1 | 0.16 | |
| Nabilone | human CB1 | 1.2 |
Table 2: Comparative CB1 Receptor Functional Potency (EC50)
| Compound | Receptor Species | EC50 (nM) | Reference |
| This compound | human CB1 | 1.4 | [1] |
| This compound | rat CB1 | 8.6 | [1] |
| AM2389 | human CB1 | 1.5 | |
| Nabilone | - | - |
Note: Direct comparative data for nabilone's EC50 in the same functional assay was not available in the reviewed literature.
In Vivo Performance: The Cannabinoid Tetrad
The cannabinoid tetrad is a series of behavioral assessments in rodents that is characteristic of CB1 receptor activation. It consists of four components: hypomotility, catalepsy, analgesia, and hypothermia. While the primary publication on this compound states it is a "potent and efficacious CB1 agonist in vivo," specific quantitative data from tetrad tests were not provided.[2][3] However, extensive in vivo data is available for its precursor, AM2389, which can serve as a benchmark for potent CB1 agonism. Nabilone has also been studied in various in vivo models, though not always in the context of the full tetrad test.
Table 3: In Vivo Cannabinoid Effects
| Compound | Model | Key Findings | Reference |
| This compound | Rodent | Described as a potent and efficacious CB1 agonist in vivo. | [2][3] |
| AM2389 | Mouse (Hypothermia) | Induces profound and long-lasting hypothermia. | |
| AM2389 | Rat (Drug Discrimination) | High potency with an ED50 of 0.0025 mg/kg. | |
| Nabilone | Rat (Spatial Learning) | Does not impair place learning in a water maze task at doses of 0.1, 0.5, and 1.0 mg/kg. | [4][5] |
| Nabilone | Human (Clinical) | Effective antiemetic and adjunct analgesic for neuropathic pain. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and its comparators, it is crucial to visualize the CB1 receptor signaling cascade and the experimental workflows used to characterize these compounds.
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like this compound primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is mediated through the coupling of the receptor to Gi/o proteins. Additionally, CB1 receptor activation can modulate ion channels and activate other downstream signaling cascades, such as the MAPK/ERK pathway.
Caption: CB1 Receptor Signaling Cascade.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of cannabinoid receptor agonists typically involves a series of assays to determine their binding affinity and functional potency. A common workflow is depicted below.
Caption: In Vitro Characterization Workflow.
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known CB1 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
In a separate set of tubes, incubate the membranes with the radioligand and the non-specific binding control.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This assay measures the ability of a CB1 agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Materials:
-
Cells expressing the CB1 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
-
Procedure:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a suitable detection kit.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) by non-linear regression.
-
In Vivo Cannabinoid Tetrad Protocol
This is a standard procedure to assess the in vivo cannabimimetic activity of a compound in rodents.
-
Animals: Mice are commonly used.
-
Procedure:
-
Administer the test compound (e.g., this compound) to the mice at various doses.
-
At a specified time point after administration, assess the following four parameters:
-
Hypomotility: Measure locomotor activity in an open-field arena.
-
Catalepsy: Measure the time the mouse remains immobile on an elevated bar (bar test).
-
Analgesia: Measure the latency to a nociceptive response on a hot plate or in a tail-flick test.
-
Hypothermia: Measure the rectal body temperature.
-
-
Compare the effects of the test compound to a vehicle control group.
-
Determine the dose-response relationship for each parameter and calculate the ED50 value where applicable.
-
Conclusion
This compound is a highly potent and efficacious CB1 receptor agonist, as demonstrated by its low nanomolar Ki and EC50 values in in vitro assays. These data suggest a pharmacological profile that is comparable, and in some aspects superior, to its predecessors, nabilone and AM2389. While direct quantitative in vivo comparative data for this compound is not yet publicly available, the existing in vitro profile and the qualitative in vivo descriptions strongly support its potential as a valuable research tool and a candidate for further therapeutic development. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings in different models. Further in vivo studies directly comparing this compound to nabilone and AM2389 in the cannabinoid tetrad and other relevant behavioral models are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the synthetic cannabinoid nabilone on spatial learning and hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic Cannabinoid AM8936 and Classical Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic cannabinoid AM8936 against the classical cannabinoids, Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their respective pharmacological profiles. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Pharmacological Profile Comparison
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound, THC, and CBD at the human cannabinoid receptors CB1 and CB2. This data is crucial for understanding the receptor-level interactions that underpin the physiological effects of these compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Outcome |
| This compound | hCB1 | 0.55 (rat)[1] | 1.4[1] | Potent Agonist[1][2][3] |
| hCB2 | Data not publicly available | Data not publicly available | Data not publicly available | |
| Δ⁹-THC | hCB1 | ~25.1 | ~36.3 (cAMP) | Partial Agonist |
| hCB2 | ~35.2 | ~39.8 (cAMP) | Partial Agonist | |
| CBD | hCB1 | >1000 | >1000 | Negative Allosteric Modulator |
| hCB2 | >1000 | >1000 | Negative Allosteric Modulator |
Note: The Ki value for this compound at the hCB1 receptor is reported for the rat ortholog. While data for direct human receptor binding is not specified in the cited sources, the high potency observed in functional assays with human receptors suggests a similarly high affinity.
In Vivo Effects: The Cannabinoid Tetrad
The cannabinoid tetrad is a series of behavioral assays in rodents used to characterize the in vivo effects of cannabinoid receptor agonists. The four components of the tetrad are hypomotility (reduced spontaneous movement), catalepsy (a state of immobility), antinociception (pain relief), and hypothermia (reduced body temperature).
| Compound | Hypomotility | Catalepsy | Antinociception | Hypothermia | Overall In Vivo Effect |
| This compound | Expected to be potent | Expected to be potent | Expected to be potent | Expected to be potent | Potent and efficacious CB1 agonist in vivo[1][2][3] |
| Δ⁹-THC | Dose-dependent induction | Dose-dependent induction | Dose-dependent induction | Dose-dependent induction | Classic CB1-mediated tetrad effects |
| CBD | No significant effect | No significant effect | No significant effect | No significant effect | Lacks CB1-mediated tetrad effects |
Note: While this compound is described as a potent and efficacious CB1 agonist in vivo, specific dose-response data from the cannabinoid tetrad assay are not publicly available in the reviewed literature.[1][2][3] The expected effects are inferred from its potent in vitro CB1 agonism.
Signaling Pathways and Experimental Workflow
To understand the molecular mechanisms and the process of cannabinoid characterization, the following diagrams illustrate the CB1 receptor signaling cascade and a typical experimental workflow for benchmarking cannabinoid compounds.
References
AM8936 Versus Synthetic Cannabinoids: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of AM8936, a potent nabilone (B1677615) analog, and other widely studied synthetic cannabinoids. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cannabinoid-related drug discovery and development.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the in vitro receptor binding affinities and functional activities of this compound alongside a selection of well-characterized synthetic cannabinoids. This quantitative data allows for a direct comparison of their potency and efficacy at cannabinoid receptors CB1 and CB2.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound | Nabilone Analog | 0.55 (rat) | - |
| JWH-018 | Aminoalkylindole | 9.00[1] | 2.94[1] |
| CP 55,940 | Classical Cannabinoid | 0.6 - 5.0[2][3] | 0.7 - 2.6[2][3] |
| WIN 55,212-2 | Aminoalkylindole | 62.3 (human) | 3.3 (human)[4] |
Note: Ki values can vary between different studies and experimental conditions. The species for which the Ki value was determined is noted where available.
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Assay Type |
| This compound | 8.6 (rat), 1.4 (human)[5] | - | GTPγS Binding |
| JWH-018 | 14.7 | - | cAMP Inhibition[1] |
| CP 55,940 | 0.2[2][3] | 0.3[2][3] | GTPγS Binding |
| WIN 55,212-2 | - | - | - |
Note: EC50 values represent the concentration of the compound that elicits 50% of the maximal response in a given functional assay.
In Vivo Preclinical Effects: The Cannabinoid Tetrad
The cannabinoid tetrad is a series of four behavioral tests in rodents used to characterize the in vivo effects of cannabinoid receptor agonists. These tests assess:
-
Hypomotility: Reduced spontaneous movement.
-
Catalepsy: A state of immobility.
-
Analgesia: Reduced pain sensitivity.
-
Hypothermia: A decrease in body temperature.
While specific dose-response data for this compound in the tetrad assay is not publicly available, it has been described as a potent and efficacious CB1 agonist in vivo[6][7]. This suggests that this compound would produce robust effects in all four components of the tetrad. For comparison, dose-dependent effects of other synthetic cannabinoids in the tetrad are well-documented. For instance, JWH-018 and WIN 55,212-2 are known to induce the full tetrad of effects in rodents[4][8].
Experimental Protocols
Radioligand Displacement Assay for Cannabinoid Receptor Binding Affinity
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell membranes expressing human or rodent CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP 55,940 or [³H]SR141716A).
-
Test compound (e.g., this compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Washing buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the binding buffer.
-
Allow the binding to reach equilibrium (typically 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold washing buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.5% BSA, pH 7.4).
-
GDP.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Incubate the membranes with various concentrations of the test compound in the assay buffer.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
The concentration of the test compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
Mouse Cannabinoid Tetrad Assay
This in vivo assay assesses the central effects of cannabinoid agonists.
Animals:
-
Male mice (e.g., C57BL/6 strain).
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurements: Record baseline measurements for each of the four tests.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via a suitable route (e.g., intraperitoneal injection).
-
Testing Battery (typically performed 30-60 minutes post-injection):
-
Locomotor Activity: Place the mouse in an open-field arena and record its activity (e.g., distance traveled, line crossings) for a set duration.
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised a few centimeters off the surface. Measure the time the mouse remains immobile in this position.
-
Analgesia (Hot Plate or Tail-Flick Test):
-
Hot Plate: Place the mouse on a heated surface (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw lick, jump).
-
Tail-Flick: Immerse the tip of the mouse's tail in warm water (e.g., 52°C) and measure the time it takes for the mouse to flick its tail out of the water.
-
-
Body Temperature: Measure the rectal temperature using a digital thermometer.
-
-
Data Analysis: Compare the post-drug measurements to the baseline or vehicle control measurements to determine the effects of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound and other synthetic cannabinoids.
Caption: CB1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Cannabinoid Tetrad Assay Workflow.
References
- 1. Nabilone. A preliminary review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AM8936: A Procedural Guide
AM8936 is a potent and balanced cannabinoid receptor type-1 (CB1) agonist, making it a valuable tool in neuroscience and metabolic research.[1][2][3] As with any potent bioactive compound, its proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste management guidelines.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) and guidelines from the Occupational Safety and Health Administration (OSHA).[4] The fundamental principle is to treat all chemical waste as hazardous unless explicitly confirmed otherwise by safety personnel.[5] Key tenets of safe disposal include:
-
Segregation: Never mix incompatible chemicals.[4][6][7] Store waste in designated, properly labeled containers.
-
Containment: Use chemically compatible, sealed containers to prevent leaks and spills.[4][6][8]
-
Labeling: All waste containers must be clearly labeled with their contents.[7][8]
-
Authorized Disposal: Hazardous waste must be disposed of through an authorized hazardous waste collection program.[5] It is prohibited to dispose of such waste via sewer systems or evaporation.[5][7]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key known biological activities, which underscore the need for careful handling and disposal.
| Property | Value | Reference |
| EC₅₀ (rat CB1) | 8.6 nM | [1] |
| EC₅₀ (human CB1) | 1.4 nM | [1] |
| Kᵢ (rat CB1) | 0.55 nM | [1] |
| Molecular Formula | C₂₁H₃₀O₂ | [9] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and associated waste.
1. Waste Identification and Segregation:
- Treat all this compound, whether in pure form, in solution, or as contaminated material (e.g., pipette tips, gloves, bench paper), as hazardous chemical waste.
- Segregate this compound waste from other chemical waste streams unless compatibility is confirmed.
2. Waste Collection and Storage:
- Solid Waste: Collect pure this compound powder and contaminated solid materials (e.g., personal protective equipment, absorbent pads) in a designated, clearly labeled, and sealable hazardous waste container. A common practice is to use a pail lined with a clear plastic bag for chemically contaminated solid waste.[10]
- Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically resistant container (plastic is often preferred).[8] Do not mix with other solvent wastes unless permitted by your institution's hazardous waste program. The original container may be used for waste collection if it is in good condition.[6]
- Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is then treated as hazardous chemical waste.
- Storage Location: Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8] This area should be at or near the point of waste generation.[8] Ensure secondary containment is used for liquid waste containers to mitigate spills.[4][7]
3. Labeling of Waste Containers:
- Properly label all waste containers with "Hazardous Waste" and the full chemical name ("this compound").
- Include the date when waste was first added to the container.[8]
- Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) office.
4. Disposal of Empty this compound Containers:
- A container is considered "empty" when all contents have been removed to the extent possible.
- Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).
- Collect all rinsate as hazardous liquid waste and add it to the appropriate waste container.[7][10]
- After triple rinsing and air-drying, deface or remove the original label.[5][7][10] The container can then typically be disposed of as regular non-hazardous waste (e.g., in a designated glass disposal box).[7][10]
5. Arranging for Waste Pickup:
- Once a waste container is full or has been in storage for the maximum allowed time (often 6-12 months, check with your institution), contact your institution's EHS or hazardous waste management office to schedule a pickup.[8][10]
Experimental Workflow: Disposal of this compound
Caption: Workflow for the proper disposal of this compound waste streams.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for detailed requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Cannabidiol | C21H30O2 | CID 644019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Protocol for Handling AM8936
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of AM8936, a potent synthetic cannabinoid receptor type-1 (CB1) agonist. The following procedural guidance is designed to supplement, not replace, a thorough risk assessment and adherence to your institution's specific safety protocols. Given the potent psychoactive nature of this compound, stringent adherence to these guidelines is critical to ensure personnel safety and prevent accidental exposure.
Chemical and Physical Data
A summary of the known quantitative data for this compound is presented below. Due to the nature of this compound as a research chemical, comprehensive physical and toxicological data may not be fully available.
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₃NO₃ | MedchemExpress[1] |
| Molecular Weight | 395.53 g/mol | MedchemExpress[1] |
| CAS Number | 2820337-96-8 | MedchemExpress[1] |
| Physical State | Solid (Assumed) | N/A |
| Solubility | Not specified; likely soluble in organic solvents. | N/A |
| Storage | Room temperature in the continental US; may vary elsewhere. Store under recommended conditions as per the Certificate of Analysis.[1] | MedchemExpress[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with potent compounds like this compound. The following workflow outlines the key stages from receipt to disposal.
Pre-Handling and Preparation
-
Review Safety Information: Before handling, thoroughly review this document and any available Safety Data Sheet (SDS) or Certificate of Analysis. Conduct a formal risk assessment for all planned procedures.
-
Designated Work Area: All handling of this compound, especially of the solid form, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Assemble Materials: Ensure all necessary equipment, including personal protective equipment (PPE), spill kits, and waste containers, are readily accessible before beginning work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent accidental exposure. The required level of PPE will depend on the specific laboratory procedure and the quantity of the compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid) | • Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges.• Disposable solid-front lab coat with tight-fitting cuffs.• Double-gloving with chemical-resistant gloves (e.g., nitrile).• Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential. |
| Solution Preparation | • Chemical fume hood.• Lab coat.• Chemical splash goggles or safety glasses with side shields.• Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling the solid form, but potential for splashes and spills remains. |
| General Laboratory Operations | • Lab coat.• Safety glasses.• Gloves. | Standard laboratory practice to protect against incidental contact. |
Experimental Procedures
-
Weighing: When weighing the solid compound, use a containment system such as a ventilated balance enclosure or a chemical fume hood. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Handling Solutions: When handling solutions of this compound, always wear appropriate gloves and eye protection. Avoid contact with skin and mucous membranes.
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is critical in the event of an accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | • Move the exposed individual to fresh air immediately.[2][3]• If breathing is difficult or has stopped, provide artificial respiration, if trained to do so.[2]• Seek immediate medical attention.[2] |
| Skin Contact | • Immediately remove all contaminated clothing, shoes, and jewelry.[3]• Wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[4]• Seek medical attention if irritation persists or if a large area was exposed.[2] |
| Eye Contact | • Immediately flush the eyes with large amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4]• Remove contact lenses if present and easy to do so.[3]• Seek immediate medical attention.[2] |
| Ingestion | • Do NOT induce vomiting unless instructed to do so by a poison control center or medical professional.[5]• If the person is conscious and able to swallow, have them rinse their mouth with water.[4]• Seek immediate medical attention. Call a poison control center for guidance.[4][6] |
In all cases of exposure, it is crucial to inform medical personnel about the identity of the compound (this compound, a potent synthetic cannabinoid) to ensure appropriate treatment.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All unused solid this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh paper, pipette tips, and lab coats, must be considered contaminated. These items should be collected in a sealed, labeled hazardous waste bag or container for disposal.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 4. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 5. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
